3-Methyl-2,4-hexadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-3-methylhexa-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 2,4-Hexadiene, 3-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
28823-42-9 | |
| Record name | 2,4-Hexadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is an unsaturated hydrocarbon with a conjugated diene system, making it a valuable building block in organic synthesis. Its reactivity and physical properties are of significant interest to researchers in various fields, including polymer chemistry and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, presented in a clear and accessible format for scientific professionals.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound. This data has been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Odor | Distinctive | [1] |
| Density | 0.733 g/cm³ | [3] |
| Boiling Point | 102.3 °C at 760 mmHg | [3] |
| Flash Point | 0.7 °C | [3] |
| Refractive Index | 1.438 | [3] |
| Vapor Pressure | 39.2 mmHg at 25°C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.52870 | [3] |
Table 2: Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 28823-42-9 | [1][4] |
| IUPAC Name | (2E,4E)-3-methylhexa-2,4-diene | [5] |
| Synonyms | This compound, (E)+(Z) | [1] |
| InChI | InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | [4] |
| InChIKey | KOXWOWPVSGRFCZ-YDFGWWAZSA-N | [4] |
| Canonical SMILES | CC=CC(=CC)C | [1] |
Experimental Protocols
Determination of Boiling Point (Capillary Method)
A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[6][7][8][9]
Materials:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heating oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Determination of Density
The density of a liquid organic compound can be determined using a pycnometer or by simply measuring the mass of a known volume.[10][11]
Materials:
-
Pycnometer or a calibrated volumetric flask
-
Analytical balance
-
Sample of this compound
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the liquid by its volume.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile organic compounds.[12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A suitable capillary column (e.g., non-polar or medium-polarity)
General Procedure:
-
A small, precise volume of the this compound sample is injected into the GC inlet.
-
The sample is vaporized and carried by an inert carrier gas (e.g., helium) through the capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum.
-
The retention time from the GC and the mass spectrum are used to identify the compound by comparison to a spectral library (e.g., NIST).[4]
Chemical Structure and Reactivity
The chemical structure of this compound is characterized by a six-carbon chain with two conjugated double bonds and a methyl group at the third carbon position.
Caption: Chemical structure of this compound.
As a conjugated diene, this compound can undergo various chemical reactions, most notably electrophilic additions. These reactions can result in 1,2- and 1,4-addition products. The formation of these products is often temperature-dependent, with the 1,2-adduct being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable and favored at higher temperatures).[16]
Caption: Electrophilic addition of HBr to a conjugated diene.
Safety and Handling
This compound is a flammable liquid and vapor.[17][18] It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
Due to its conjugated diene structure, this compound is a useful monomer in polymerization reactions.[1] It can also serve as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:28823-42-9 | Chemsrc [chemsrc.com]
- 4. 2,4-Hexadiene, 3-methyl- [webbook.nist.gov]
- 5. (2E,4Z)-3-methylhexa-2,4-diene | C7H12 | CID 14816421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 11. Densities of Organic Compounds [aim.env.uea.ac.uk]
- 12. dem.ri.gov [dem.ri.gov]
- 13. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide to 3-Methyl-2,4-hexadiene (CAS 28823-42-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2,4-hexadiene, with the CAS number 28823-42-9, is a conjugated diene of interest in chemical synthesis and polymer science.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general reactivity. Due to a lack of publicly available data, this document does not contain information on specific biological activities or detailed experimental protocols for its synthesis.
Chemical and Physical Properties
This compound is a clear liquid with a characteristic odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3] |
| Molecular Weight | 96.17 g/mol | [1][2][3] |
| Appearance | Clear liquid | [1] |
| Odor | Distinctive | [1] |
| Density | 0.733 g/cm³ | GHS-J |
| Boiling Point | 102.3 °C at 760 mmHg | GHS-J |
| Refractive Index | 1.438 | GHS-J |
| Flash Point | 0.7 °C | GHS-J |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 28823-42-9 |
| PubChem CID | 5367612 |
| InChI | InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ |
| InChIKey | KOXWOWPVSGRFCZ-YDFGWWAZSA-N |
| Canonical SMILES | CC=CC(=CC)C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key available spectral data.
2.1. Mass Spectrometry
The electron ionization mass spectrum of this compound is available through the NIST WebBook.[4] The spectrum provides valuable information for determining the molecular weight and fragmentation pattern of the molecule.
2.2. Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available for this compound. The spectrum would be expected to show characteristic peaks for C-H stretching and bending vibrations of the methyl and ethyl groups, as well as C=C stretching vibrations characteristic of the conjugated diene system.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Reactivity and Potential Applications
As a conjugated diene, this compound is expected to undergo electrophilic addition reactions, which can result in both 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature and the nature of the electrophile.
3.1. Electrophilic Addition
The reaction of this compound with electrophiles like hydrogen halides (e.g., HBr) would proceed through a resonance-stabilized allylic carbocation intermediate. This can lead to a mixture of products as depicted in the general mechanism below.
Caption: General mechanism of electrophilic addition to a conjugated diene.
3.2. Diels-Alder Reaction
Conjugated dienes are well-known to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This compound could potentially react with a dienophile to form a six-membered ring. The substitution pattern on the diene would influence the regioselectivity and stereoselectivity of this reaction.
3.3. Polymerization
This compound can serve as a monomer in polymerization reactions, contributing to the formation of polymers with specific properties.[1] The conjugated double bonds provide sites for chain growth.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and characterization of this compound (CAS 28823-42-9) were not identified in the public domain during the literature search for this guide. General methods for the synthesis of conjugated dienes, such as elimination reactions from appropriate diols or dihalides, could be adapted.
A general workflow for the characterization of a synthesized batch of this compound is presented below.
References
An In-depth Technical Guide to 3-Methyl-2,4-hexadiene: Molecular Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2,4-hexadiene, a conjugated diene with the molecular formula C₇H₁₂. The document details its chemical structure, including its stereoisomers, and summarizes its key physicochemical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development, where the precise understanding of such molecules is paramount.
Molecular Formula and General Properties
This compound is an unsaturated hydrocarbon with a molecular formula of C₇H₁₂.[1][2] Its molecular weight is 96.17 g/mol .[1] The presence of two conjugated double bonds in its structure makes it a subject of interest in various chemical reactions, including polymerization and cycloadditions.
Chemical Structure and Stereoisomerism
The structural formula of this compound reveals a hexane (B92381) backbone with double bonds at the second and fourth positions and a methyl group at the third position. Due to the presence of two stereogenic double bonds, this compound exists as four distinct geometric isomers. The configuration at each double bond is designated as either E (entgegen) or Z (zusammen), leading to the following stereoisomers:
-
(2E,4E)-3-methyl-2,4-hexadiene
-
(2E,4Z)-3-methyl-2,4-hexadiene
-
(2Z,4E)-3-methyl-2,4-hexadiene
-
(2Z,4Z)-3-methyl-2,4-hexadiene
The specific spatial arrangement of the substituents around the double bonds significantly influences the physical and chemical properties of each isomer.
Below is a diagram illustrating the relationship between the molecular formula and the different structural isomers.
References
Spectroscopic Analysis of 3-Methyl-2,4-hexadiene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2,4-hexadiene (C₇H₁₂), a valuable compound in synthetic organic chemistry. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound is a conjugated diene with the following structure:
CH₃-CH=C(CH₃)-CH=CH-CH₃
The presence of multiple isomers ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)) should be considered when analyzing spectroscopic data, as the stereochemistry can influence the spectral features. This guide focuses on the general spectroscopic characteristics and provides data that can be considered representative of the core structure.
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed electronic and vibrational profile of the molecule, confirming its molecular weight, functional groups, and the connectivity of its atoms.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 6.5 | Multiplet | 3H | Olefinic Protons (H2, H4, H5) |
| ~1.8 | Singlet | 3H | Methyl Protons (C3-CH₃) |
| ~1.7 | Doublet | 3H | Methyl Protons (H6) |
| ~1.6 | Doublet | 3H | Methyl Protons (H1) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~135 | Quaternary | C3 |
| ~130 | Methine | C4 |
| ~128 | Methine | C2 |
| ~125 | Methine | C5 |
| ~18 | Methyl | C6 |
| ~14 | Methyl | C1 |
| ~12 | Methyl | C3-CH₃ |
Note: Actual chemical shifts can vary depending on the solvent and the specific isomer.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | C-H Stretch (sp²) |
| ~2960 | Strong | C-H Stretch (sp³) |
| ~1650 | Medium | C=C Stretch (conjugated) |
| ~1440 | Medium | C-H Bend (CH₃) |
| ~965 | Strong | =C-H Bend (trans) |
Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 96 | 45 | [M]⁺ (Molecular Ion) |
| 81 | 100 | [M - CH₃]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
| 55 | 25 | [C₄H₇]⁺ |
| 41 | 50 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used, and approximately 512 scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated on a non-polar capillary column and introduced into the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer is scanned over a range of m/z 35-200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Geometric Isomers of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometric isomers of 3-methyl-2,4-hexadiene, a conjugated diene with applications in organic synthesis. This document details the stereochemistry, synthesis, separation, and spectroscopic characterization of the four possible E/Z isomers, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Introduction to the Geometric Isomers of this compound
This compound (C7H12) is a conjugated diene that exhibits geometric isomerism due to the presence of two substituted double bonds at the C2 and C4 positions. The presence of a methyl group at the C3 position results in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[1] The E/Z nomenclature is used to designate the configuration at each double bond based on the Cahn-Ingold-Prelog priority rules.
The spatial arrangement of these isomers influences their physical properties, such as boiling point and thermodynamic stability, as well as their reactivity in chemical transformations. Understanding the distinct properties of each isomer is crucial for their selective synthesis and application in fields such as polymer chemistry and fine chemical manufacturing.[2][3]
Physicochemical Properties and Stability
While comprehensive experimental data for each individual isomer is scarce in publicly available literature, general principles of alkene stability can be applied. Conjugated dienes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the system.[4][5][6] Among the geometric isomers, the s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance.[7] Consequently, the (E,E) isomer is expected to be the most thermodynamically stable due to minimized steric interactions, while the (Z,Z) isomer is likely the least stable.
Table 1: Predicted Relative Stability and Physical Properties of this compound Isomers
| Isomer | IUPAC Name | Predicted Relative Stability | Predicted Boiling Point (°C) |
| (2E,4E) | (2E,4E)-3-methylhexa-2,4-diene | Most Stable | Highest |
| (2E,4Z) | (2E,4Z)-3-methylhexa-2,4-diene | Intermediate | Intermediate |
| (2Z,4E) | (2Z,4E)-3-methylhexa-2,4-diene | Intermediate | Intermediate |
| (2Z,4Z) | (2Z,4Z)-3-methylhexa-2,4-diene | Least Stable | Lowest |
Note: The boiling point trend is a prediction based on the general principle that more stable, linear molecules often have higher boiling points due to better packing and stronger intermolecular forces. Experimental verification is required.
Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| (2E,4E) | Olefinic protons (~5.5-6.5 ppm) with large coupling constants (~15 Hz) for trans-coupling. Methyl protons at C1, C6, and C3 will appear as doublets and a singlet, respectively. | Olefinic carbons (~120-140 ppm). Alkyl carbons (~10-25 ppm). |
| (2E,4Z) | Mix of large (~15 Hz) and small (~10 Hz) olefinic coupling constants. | Distinct chemical shifts for the Z-configured part of the molecule compared to the E-configured part. |
| (2Z,4E) | Similar to (2E,4Z) but with different specific chemical shifts for the olefinic protons. | Distinct chemical shifts for the Z-configured part of the molecule compared to the E-configured part. |
| (2Z,4Z) | Olefinic protons with small coupling constants (~10 Hz) for cis-coupling. | Olefinic and alkyl carbons will show shifts influenced by steric compression in the Z,Z-configuration. |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound Isomers
| Isomer | C=C Stretch | =C-H Bend (trans) | =C-H Bend (cis) |
| (2E,4E) | ~1650-1600 | ~960-970 | - |
| (2E,4Z) | ~1650-1600 | ~960-970 | ~675-730 |
| (2Z,4E) | ~1650-1600 | ~960-970 | ~675-730 |
| (2Z,4Z) | ~1650-1600 | - | ~675-730 |
Experimental Protocols
The stereoselective synthesis of specific geometric isomers of this compound can be achieved using established olefination methodologies. The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of E-alkenes, while the Wittig reaction, particularly with non-stabilized ylides, can favor the formation of Z-alkenes.[8][9][10][11]
Synthesis of (2E,4E)-3-Methyl-2,4-hexadiene via Horner-Wadsworth-Emmons Reaction
This protocol describes a general approach for the synthesis of the (2E,4E) isomer.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. 5.8 Stability of Conjugated Dienes: Molecular Orbital Theory – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Methyl-2,4-hexadiene from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of synthetic routes to 3-methyl-2,4-hexadiene, a conjugated diene with applications in organic synthesis and polymer chemistry. The focus is on accessible methods starting from simple, readily available precursors. This document outlines key synthetic strategies, including the Wittig reaction, the Grignard reaction, and the dehydration of allylic alcohols. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate replication and further investigation.
Introduction
This compound (C7H12, MW: 96.17 g/mol ) is a valuable organic building block.[1][2] Its conjugated diene structure allows it to participate in a variety of chemical transformations, most notably Diels-Alder reactions, making it a useful synthon for the construction of more complex cyclic molecules. This guide explores three primary synthetic pathways to obtain this compound from simple starting materials.
Synthetic Strategies
Three principal methods for the synthesis of this compound are detailed below. Each method offers distinct advantages and challenges in terms of precursor availability, reaction conditions, and stereoselectivity.
The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[3][4] For the synthesis of this compound, this involves the reaction of an appropriate phosphonium ylide with a carbonyl compound. A plausible route involves the reaction of crotonaldehyde (B89634) (2-butenal) with ethyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Reaction
This protocol is a representative procedure based on general Wittig reaction principles.
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirred suspension under a nitrogen atmosphere. The formation of the orange to red colored ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 1 hour.
Step 2: Reaction with Crotonaldehyde
-
To the freshly prepared ylide solution at 0 °C, add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The major byproduct, triphenylphosphine (B44618) oxide, can be largely removed by precipitation from a non-polar solvent like hexane (B92381) or by column chromatography on silica (B1680970) gel.
-
Further purify the this compound by fractional distillation.[5]
Quantitative Data (Illustrative)
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyltriphenylphosphonium bromide | 1.0 | 371.26 | - |
| n-Butyllithium | 1.0 | 64.06 | - |
| Crotonaldehyde | 1.0 | 70.09 | - |
| Product | MW ( g/mol ) | Expected Yield | |
| This compound | 96.17 | Moderate to Good |
Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.
Logical Workflow for Wittig Synthesis
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
The Grignard Reaction
The Grignard reaction provides another robust method for constructing carbon-carbon bonds.[6] In this approach, a Grignard reagent acts as a nucleophile, attacking a carbonyl carbon. For the synthesis of this compound, propylmagnesium bromide can be reacted with crotonaldehyde. The initial product is an allylic alcohol, which is then dehydrated to form the target diene.
Experimental Protocol: Grignard Reaction and Dehydration
This protocol is based on general procedures for Grignard reactions and subsequent alcohol dehydration.
Step 1: Preparation of Propylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromopropane (B46711) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Crotonaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Hydrolysis and Dehydration
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude allylic alcohol (3-methyl-4-hexen-2-ol).
-
For the dehydration step, dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Quantitative Data (Illustrative)
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Magnesium | 1.1 | 24.31 | - |
| 1-Bromopropane | 1.0 | 123.00 | - |
| Crotonaldehyde | 1.0 | 70.09 | - |
| Product | MW ( g/mol ) | Expected Yield | |
| This compound | 96.17 | Good |
Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Dehydration of a Readily Available Alcohol
A more direct approach involves the acid-catalyzed dehydration of a suitable, commercially available or easily synthesized alcohol precursor. 3-Methyl-4-hexen-2-ol would be the ideal starting material for this route.
Experimental Protocol: Dehydration of 3-Methyl-4-hexen-2-ol
This protocol is a general procedure for the acid-catalyzed dehydration of an allylic alcohol.
-
Place 3-methyl-4-hexen-2-ol (1.0 equivalent) in a round-bottom flask equipped with a distillation head and a receiving flask.
-
Add a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.
-
Heat the mixture gently. The this compound product will distill as it is formed.
-
Monitor the temperature of the distillate to ensure the desired product is being collected.
-
Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.
Quantitative Data (Illustrative)
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Methyl-4-hexen-2-ol | 1.0 | 114.19 | - |
| Product | MW ( g/mol ) | Expected Yield | |
| This compound | 96.17 | Good to Excellent |
Note: Specific amounts and yields will depend on the scale of the reaction and optimization of conditions.
Logical Workflow for Dehydration Synthesis
Caption: Workflow for the synthesis of this compound via dehydration.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Data |
| Mass Spectrometry (EI) | Molecular ion peak at m/z = 96.[7] |
| ¹H NMR Spectroscopy | Signals corresponding to vinyl, allylic, and methyl protons. |
| ¹³C NMR Spectroscopy | Peaks in the olefinic region and aliphatic region. |
| Infrared Spectroscopy | C-H stretching and bending vibrations for sp² and sp³ hybridized carbons, and C=C stretching vibrations. |
Safety Considerations
-
Wittig Reaction: Phosphonium salts can be irritating. Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere with extreme care.
-
Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents and must be prepared and used under anhydrous conditions. Diethyl ether is highly flammable.
-
Dehydration: Strong acids are corrosive. The distillation should be performed in a well-ventilated fume hood.
-
General: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide has detailed three viable synthetic routes for the preparation of this compound from simple precursors. The Wittig and Grignard reactions offer versatile methods for the construction of the target diene, while the dehydration of the corresponding allylic alcohol presents a more direct approach if the precursor is readily available. The choice of method will depend on factors such as precursor availability, desired scale, and available laboratory equipment. The provided experimental protocols and data serve as a foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate.
References
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- 2. scbt.com [scbt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
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- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 2,4-Hexadiene, 3-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Core Reaction Mechanisms of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 3-methyl-2,4-hexadiene, a conjugated diene with significant potential in chemical synthesis.[1] The presence of a methyl group on the diene backbone introduces key regiochemical and stereochemical considerations that are critical for synthetic applications. This document outlines the theoretical basis for its reactivity in electrophilic additions, cycloadditions, and photochemical reactions, complete with detailed experimental protocols and visual representations of the reaction pathways.
Electrophilic Addition: A Study in Regioselectivity and Control
Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. The outcome of the reaction is highly dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.[2][3][4][5]
Mechanism of Hydrohalogenation
The addition of a hydrogen halide (HX) to this compound is initiated by the protonation of one of the double bonds. Following Markovnikov's rule, the proton will add to the carbon atom that results in the most stable carbocation intermediate.[6][7][8] In this case, protonation at C-5 is favored, as it generates a resonance-stabilized allylic carbocation with charge delocalized over C-2 and C-4. This intermediate has both tertiary and secondary carbocation character.
The subsequent nucleophilic attack by the halide ion (X⁻) can occur at either of the electron-deficient carbons, leading to the formation of two distinct products:
-
1,2-Addition Product: Attack at the more substituted C-4 position. This product is typically favored under kinetic control (lower temperatures) as it is formed faster due to a lower activation energy.[2][5]
-
1,4-Addition Product: Attack at the C-2 position. This product, often the more stable alkene, is favored under thermodynamic control (higher temperatures) where the reaction is reversible and reaches equilibrium.[2][5]
Data Presentation: Predicted Products of HBr Addition
| Control Type | Favored Product | Structure | Key Influencing Factors |
| Kinetic | 1,2-Adduct | 4-Bromo-3-methylhex-2-ene | Lower reaction temperature, irreversible conditions, lower activation energy.[2][5] |
| Thermodynamic | 1,4-Adduct | 2-Bromo-3-methylhex-4-ene | Higher reaction temperature, reversible conditions, greater product stability.[2][5] |
Experimental Protocol: Hydrobromination of this compound
This protocol is adapted from established procedures for the hydrohalogenation of conjugated dienes.[9][10][11][12]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (5.0 g, 52 mmol) in anhydrous diethyl ether (100 mL).
-
Temperature Control: For kinetic control, cool the solution to -78 °C using a dry ice/acetone bath. For thermodynamic control, maintain the temperature at 40 °C using a water bath.
-
Reagent Addition: Slowly add a solution of HBr in acetic acid (1.0 equivalent) dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.
-
Characterization: Analyze the product fractions by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product distribution.
Mandatory Visualization: Electrophilic Addition Pathway
Caption: Electrophilic addition of HBr to this compound.
Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[13][14][15] this compound, as the diene component, reacts with an alkene or alkyne (the dienophile) in a concerted fashion.[16] The regioselectivity and stereoselectivity of this reaction are predictable and synthetically useful.
Mechanism, Regioselectivity, and Stereoselectivity
For the Diels-Alder reaction to occur, the diene must adopt an s-cis conformation.[17] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. When an unsymmetrical dienophile is used, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. The electron-donating methyl group at C-3 of the diene directs the regioselectivity.[18][19] Generally, the "ortho" and "para" products are favored over the "meta" product.[19][20]
Data Presentation: Predicted Diels-Alder Adducts with Methyl Acrylate
| Regioisomer | Predicted Major Product | Rationale |
| "Ortho" Adduct | Methyl 1,5-dimethylcyclohex-3-ene-1-carboxylate | Favorable alignment of the electron-donating methyl group on the diene and the electron-withdrawing ester group on the dienophile.[18][19] |
| "Meta" Adduct | Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate | Generally disfavored due to unfavorable electronic interactions in the transition state.[19] |
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol is based on general procedures for Diels-Alder reactions.[21]
-
Reactant Preparation: Place maleic anhydride (4.9 g, 50 mmol) and this compound (5.3 g, 55 mmol) in a 100 mL round-bottom flask.
-
Solvent Addition: Add toluene (B28343) (30 mL) and a magnetic stir bar.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce crystallization. Collect the product by vacuum filtration and wash with cold hexanes.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and hexanes.
-
Characterization: Determine the melting point and obtain IR, ¹H NMR, and ¹³C NMR spectra of the purified product to confirm its structure.
Mandatory Visualization: Diels-Alder Reaction Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
Photochemical Reactions: Electrocyclic Ring Closure
Under photochemical conditions, conjugated dienes can undergo pericyclic reactions, most notably electrocyclic ring closure to form cyclobutenes. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a 4π-electron system upon photochemical excitation.[22][23][24][25][26][27]
Mechanism of Photochemical Cyclization
Upon absorption of UV light, an electron in the highest occupied molecular orbital (HOMO) of this compound is promoted to the lowest unoccupied molecular orbital (LUMO). This change in the electronic configuration alters the symmetry of the frontier orbitals, leading to a different stereochemical outcome compared to a thermal reaction. For a (2E,4E)-3-methyl-2,4-hexadiene, a disrotatory ring closure will result in a cis relationship between the substituents at the newly formed stereocenters.
Data Presentation: Predicted Photocyclization Products
| Starting Diene Isomer | Predicted Product Stereochemistry | Rationale (Woodward-Hoffmann Rules) |
| (2E,4E)-3-methyl-2,4-hexadiene | cis-3,4-diethyl-1-methylcyclobutene | Disrotatory ring closure of the excited state.[22][27] |
| (2E,4Z)-3-methyl-2,4-hexadiene | trans-3,4-diethyl-1-methylcyclobutene | Disrotatory ring closure of the excited state.[22] |
Experimental Protocol: Photochemical Electrocyclization
This is a generalized protocol for photochemical reactions of dienes.[28]
-
Solution Preparation: Prepare a 0.01 M solution of this compound in a UV-transparent solvent such as cyclohexane (B81311) in a quartz reaction vessel.
-
Degassing: Purge the solution with argon for 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) at room temperature with constant stirring.
-
Reaction Monitoring: Periodically take aliquots and analyze by GC-MS to monitor the formation of the cyclobutene (B1205218) product.
-
Solvent Removal: Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the product by preparative gas chromatography or careful column chromatography. Characterize the product by ¹H NMR and ¹³C NMR to determine its stereochemistry.
Mandatory Visualization: Photochemical Ring Closure
Caption: Photochemical electrocyclization of (2E,4E)-3-methyl-2,4-hexadiene.
References
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- 8. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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- 20. youtube.com [youtube.com]
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An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is a conjugated diene with the molecular formula C₇H₁₂. The presence of two double bonds, each capable of geometric isomerism, gives rise to four distinct stereoisomers. The precise spatial arrangement of the substituents around these double bonds significantly influences the molecule's physical, chemical, and biological properties. A thorough understanding of the stereochemistry of this compound is therefore crucial for researchers in fields ranging from synthetic chemistry to drug development, where specific isomeric forms may exhibit desired reactivity or bioactivity.
This technical guide provides a comprehensive overview of the IUPAC nomenclature, physical properties, and analytical considerations for the four stereoisomers of this compound. It also outlines general experimental protocols for their synthesis and separation, providing a foundational resource for laboratory applications.
Stereoisomers of this compound
The four geometric isomers of this compound are designated using the (E/Z) nomenclature system, which describes the configuration around each of the two double bonds (at C2 and C4). The isomers are:
-
(2E,4E)-3-methylhexa-2,4-diene
-
(2E,4Z)-3-methylhexa-2,4-diene
-
(2Z,4E)-3-methylhexa-2,4-diene
-
(2Z,4Z)-3-methylhexa-2,4-diene
The relationship between these isomers can be visualized as follows:
Figure 1: Relationship between the four stereoisomers of this compound.
Data Presentation
The following table summarizes key computed physical properties for the stereoisomers of this compound. Experimental data for these specific isomers is limited in the public domain; therefore, these computed values provide a useful estimation for experimental planning.
| Isomer | IUPAC Name | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| 1 | (2E,4E)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |
| 2 | (2E,4Z)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |
| 3 | (2Z,4E)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |
| 4 | (2Z,4Z)-3-methylhexa-2,4-diene | 96.17 | 2.9 | 0 | 0 | 2 |
Data sourced from PubChem computations.[1][2][3]
Experimental Protocols
Stereoselective Synthesis via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including conjugated dienes. By choosing the appropriate phosphorus ylide and carbonyl compound, it is possible to control the geometry of the resulting double bond.
General Workflow for Wittig Synthesis of a this compound Isomer:
Figure 2: Generalized workflow for the synthesis of a this compound isomer via the Wittig reaction.
Detailed Methodology:
-
Phosphonium Salt Preparation: A suitable phosphonium salt is prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. The choice of alkyl halide will determine one part of the final diene structure.
-
Ylide Formation: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide. The reaction is typically carried out at low temperatures (e.g., 0 °C to -78 °C).
-
Wittig Reaction: The desired α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) for the synthesis of the hexadiene backbone) is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for a period of time, which can range from a few hours to overnight. The stereochemical outcome of the reaction (E or Z) is influenced by the stability of the ylide, the reaction solvent, and the presence of lithium salts. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.
-
Workup and Extraction: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic product is then extracted into a suitable organic solvent, such as diethyl ether or hexane (B92381). The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel. The eluent system will depend on the polarity of the specific isomer and any byproducts. The triphenylphosphine oxide byproduct is typically more polar and can be separated from the desired diene.
Isomer Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a highly effective technique for the separation and analysis of volatile compounds like the isomers of this compound. When coupled with a mass spectrometer, it allows for both the separation of the isomers based on their boiling points and polarity, and their identification based on their mass-to-charge ratio and fragmentation patterns.
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the this compound isomer mixture is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through a capillary column. The choice of the stationary phase of the column is critical for isomer separation. A non-polar column (e.g., DB-5ms) or a more polar column (e.g., a wax-type column) can be used, and the choice will affect the elution order of the isomers. The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different boiling points.
-
Mass Spectrometry Detection: As each separated isomer elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each separated isomer. The mass spectrum of each peak can be compared to a library of known spectra for identification. The relative abundance of each isomer in the mixture can be determined from the peak areas in the chromatogram.
Logical Flow of Isomer Identification:
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is a conjugated diene with the molecular formula C₇H₁₂. Its structure, featuring a conjugated system of double bonds and a methyl substituent, dictates its reactivity and thermal behavior. Understanding the thermal stability and decomposition pathways of such molecules is crucial in various applications, including chemical synthesis, materials science, and as a potential impurity or metabolite in drug development, where thermal processing steps are common. This document outlines the predicted thermal properties of this compound, proposes potential decomposition mechanisms, and suggests experimental protocols for its analysis.
Physicochemical and Calculated Thermochemical Properties
While experimental data on thermal decomposition is scarce, fundamental physicochemical and calculated properties are available and summarized below. These properties provide a baseline for understanding the molecule's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| CAS Number | 28823-42-9 | PubChem[1] |
| Normal Boiling Point | 381.00 ± 3.00 K | Cheméo |
| Enthalpy of Formation (gas, ΔfH°gas) | 36.84 kJ/mol | Cheméo (Joback Calculated) |
| Gibbs Free Energy of Formation (ΔfG°) | 159.95 kJ/mol | Cheméo (Joback Calculated) |
| Critical Temperature (Tc) | 553.14 K | Cheméo (Joback Calculated) |
| Critical Pressure (Pc) | 3152.62 kPa | Cheméo (Joback Calculated)[2] |
Theoretical Thermal Stability
The thermal stability of this compound is influenced by several structural features:
-
Conjugated Diene System: Conjugated dienes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the four-carbon system.[3][4][5] This delocalization lowers the overall energy of the molecule, requiring more energy to initiate decomposition. The stabilization energy for conjugated dienes is estimated to be around 25 kJ/mol compared to isolated dienes.[3]
-
Alkene Substitution: The stability of an alkene increases with the number of alkyl groups attached to the double bond carbons. This is attributed to hyperconjugation, a stabilizing interaction between the C-C or C-H σ-bonds of the substituent and the π-system of the double bond.[1][2][6] this compound is a substituted diene, which contributes to its stability.
-
Stereoisomerism: The "trans" or (E) configuration of substituents across a double bond is generally more stable than the "cis" or (Z) configuration due to reduced steric strain.[1][2] The specific stereoisomer of this compound will therefore have a bearing on its relative stability.
Based on these principles, this compound is expected to be a relatively stable organic molecule under moderate heating.
Predicted Thermal Decomposition Pathways
In the absence of direct experimental evidence, two primary types of thermal decomposition pathways can be postulated for this compound: pericyclic reactions at lower temperatures and radical fragmentation at higher temperatures.
Conjugated dienes can undergo thermally induced electrocyclic reactions. For a 2,4-hexadiene (B1165886) system, this would involve a ring-closing reaction to form a substituted cyclobutene. According to the Woodward-Hoffmann rules, the thermal electrocyclization of a 4π-electron system (like a conjugated diene) proceeds via a conrotatory motion of the terminal carbons.[7][8]
The specific stereochemistry of the starting this compound isomer would determine the stereochemistry of the resulting 1,2-dimethyl-3-ethylcyclobutene product. For example, the (2E,4E)-isomer would lead to trans-1,2-dimethyl-3-ethylcyclobutene. This reaction is typically reversible, with the position of the equilibrium depending on the relative thermodynamic stabilities of the diene and the cyclobutene.
References
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- 6. Stability of alkenes | PPTX [slideshare.net]
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An In-depth Technical Guide on the Solubility Characteristics of 3-Methyl-2,4-hexadiene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2,4-hexadiene, a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries.
Core Concepts of Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] this compound (C7H12) is a nonpolar hydrocarbon due to its carbon-carbon and carbon-hydrogen bonds, which exhibit minimal differences in electronegativity.[4][5][6] Consequently, it is expected to be readily soluble in nonpolar organic solvents and have limited solubility in polar solvents.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Nonpolar | Hexane | High | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | High | Both are nonpolar compounds. | |
| Diethyl Ether | High | Primarily nonpolar character with a small dipole moment. | |
| Chloroform | Moderate to High | Less polar than alcohols but more polar than hydrocarbons. | |
| Polar Aprotic | Acetone | Moderate | Possesses a significant dipole moment. |
| Ethyl Acetate | Moderate | Intermediate polarity. | |
| Tetrahydrofuran (THF) | Moderate | Cyclic ether with some polarity. | |
| Polar Protic | Ethanol (B145695) | Low | Hydrogen bonding in ethanol makes it highly polar. |
| Methanol | Low | Highly polar due to hydrogen bonding. | |
| Water | Very Low | Highly polar nature of water and its extensive hydrogen bonding network. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Volumetric flasks and pipettes
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solute ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid taking any undissolved solute, it is crucial not to disturb the settled layer.
-
Dilution: Dilute the extracted sample with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Applications in Drug Development
While this compound itself is not typically a final drug product, its derivatives and related conjugated dienes are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A clear understanding of its solubility is critical for:
-
Reaction Solvent Selection: Choosing an appropriate solvent to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.
-
Crystallization and Purification: Selecting solvent systems for the effective crystallization and purification of reaction products.
-
Formulation Studies: While not directly used, understanding the solubility of such hydrocarbon fragments helps in predicting the behavior of more complex molecules with similar structural motifs. For instance, a related compound, 3-ethyl-2-methyl-1,3-hexadiene, is used in the synthesis of bioactive natural product analogues and in diversity-oriented synthesis for creating alkaloid scaffolds.[7]
Conclusion
This compound is a nonpolar compound with predicted high solubility in nonpolar organic solvents and low solubility in polar solvents. While quantitative data is sparse, its solubility profile can be reliably estimated from its chemical structure. The provided experimental protocol offers a robust method for determining its precise solubility in various solvents, which is essential information for its effective use in chemical synthesis and research, particularly within the field of drug development.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 3-Ethyl-2-methyl-1,3-hexadiene | 61142-36-7 [smolecule.com]
An In-depth Technical Guide on the Health and Safety of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for 3-Methyl-2,4-hexadiene. The information is intended to support risk assessments and the implementation of safe handling procedures in a laboratory or industrial setting. All data is presented to facilitate easy access and comparison, and where available, general experimental methodologies are described.
Health and Safety Data
The following tables summarize the known physical, chemical, and toxicological properties of this compound. This information has been compiled from various safety data sheets and chemical databases.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][2] |
| Appearance | Clear liquid with a distinctive odor | [3] |
| Boiling Point | 102.3°C at 760 mmHg | [4] |
| Flash Point | 0.7°C | [4] |
| Density | 0.733 g/cm³ | [4] |
| Vapor Pressure | 39.2 mmHg at 25°C | |
| Refractive Index | 1.438 | [4] |
| LogP (Octanol/Water Partition Coefficient) | 2.52870 | [4] |
Hazard Identification and Classification
| Hazard Class | GHS Classification | Source |
| Flammability | H225: Highly Flammable liquid and vapor | [2] |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. However, the data presented in this guide are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the American Society for Testing and Materials (ASTM). General descriptions of these methods are provided below.
Acute Toxicity (LD₅₀/LC₅₀) Determination
Acute toxicity data, such as the LD₅₀ (Lethal Dose, 50%) and LC₅₀ (Lethal Concentration, 50%), are fundamental in assessing the short-term poisoning potential of a substance.[1]
-
Objective: To determine the dose or concentration of a substance that is lethal to 50% of a test population of animals after a single exposure.[2][5]
-
General Procedure:
-
Groups of laboratory animals, typically rats or mice, are administered varying doses of the test substance via a specific route (e.g., oral, dermal, inhalation).[1][5]
-
The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[1]
-
The number of fatalities in each dose group is recorded.
-
Statistical methods are then used to calculate the LD₅₀ or LC₅₀ value, which is expressed in milligrams of substance per kilogram of body weight (mg/kg) for LD₅₀, or milligrams per liter (mg/L) or parts per million (ppm) for LC₅₀.[2][5]
-
Flammability Testing (Flash Point)
The flash point is a critical measure of the flammability of a liquid and is essential for its safe storage and handling.[6][7]
-
Objective: To determine the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with the air near its surface.[6]
-
General Procedure (e.g., ASTM D93 Pensky-Martens Closed-Cup Method):
-
A sample of the liquid is placed in a test cup and slowly heated.
-
A small flame is periodically passed over the surface of the liquid.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite when the flame is applied.
-
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize risks. The following workflow diagram outlines the key stages of safe handling, from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment.[8][9]
-
Grounding: When transferring large quantities, ground and bond containers to prevent static electricity buildup.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures:
-
Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[8] For large spills, evacuate the area and follow emergency procedures.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[10] Do not use a direct stream of water, as it may spread the fire.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal:
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow it to enter drains or waterways.
References
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. List of Most Flammable Chemicals Used in Labs | CloudSDS [cloudsds.com]
- 8. fishersci.com [fishersci.com]
- 9. 7.7.2 Evaluating Toxicity Data | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Applications of 3-Methyl-2,4-hexadiene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is a conjugated diene that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted conjugated diene system, allows it to participate in a variety of chemical transformations, most notably cycloaddition reactions and electrophilic additions. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, including the Diels-Alder reaction, hydrobromination, and its potential use in polymerization and as a precursor for flavor and fragrance compounds.
Application Note 1: Diels-Alder Cycloaddition Reactions
The conjugated diene system of this compound makes it an excellent substrate for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation allows for the stereospecific formation of six-membered rings, a common motif in many natural products and pharmaceutical agents.
A prime example is the reaction with electron-deficient dienophiles such as maleic anhydride (B1165640) to form a substituted cyclohexene (B86901) derivative. The reaction proceeds with high predictability and control over the stereochemistry of the newly formed chiral centers.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol is adapted from a similar reaction with E,E-2,4-hexadien-1-ol and is expected to yield the corresponding adduct with this compound.[1][2]
Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343), anhydrous
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 50 mL round-bottom flask containing a stirring bar, add maleic anhydride (0.4 g, 4.08 mmol).
-
Add this compound (0.4 g, 4.16 mmol) to the flask.
-
Add 5 mL of anhydrous toluene to the flask to dissolve the reactants.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux with constant stirring for approximately 15-30 minutes.[1][2]
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath for 10 minutes to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product in a desiccator to a constant weight.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Quantitative Data:
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| This compound | Maleic Anhydride | Diels-Alder Adduct | Toluene | 15-30 min | Expected to be high | Not reported |
| E,E-2,4-hexadien-1-ol | Maleic Anhydride | Corresponding Adduct | Toluene | 15 min | 10.5 | 149-156[1] |
Note: The yield and melting point for the analogous reaction with E,E-2,4-hexadien-1-ol are provided for reference.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction of this compound.
Application Note 2: Electrophilic Addition of Hydrogen Halides (HBr)
Conjugated dienes like this compound undergo electrophilic addition with hydrogen halides such as HBr to yield a mixture of 1,2- and 1,4-addition products. The ratio of these products is highly dependent on the reaction conditions, particularly the temperature. At low temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-adduct.[3]
The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. The bromide ion can then attack either of the two carbons bearing a partial positive charge, leading to the two different products.
Experimental Protocol: Hydrobromination of this compound
Objective: To investigate the electrophilic addition of HBr to this compound and analyze the product distribution under different temperature conditions.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in acetic acid or as a gas
-
Inert solvent (e.g., hexane (B92381) or dichloromethane)
-
Dry ice/acetone bath
-
Heating mantle or water bath
-
Reaction vessel with a gas inlet (if using HBr gas)
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure (Kinetic Control - Low Temperature):
-
Dissolve this compound (1.0 g, 10.4 mmol) in 20 mL of an inert solvent (e.g., hexane) in a reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble HBr gas through the solution or add a stoichiometric amount of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the ratio of 1,2- and 1,4-addition products.
Procedure (Thermodynamic Control - Higher Temperature):
-
Follow the same procedure as above, but conduct the reaction at a higher temperature, for example, 40 °C, using a water bath for heating.
-
Allow the reaction to proceed for a longer duration to ensure equilibrium is reached.
-
Perform the same work-up and analysis as for the kinetically controlled reaction.
Expected Products and Quantitative Data:
| Reaction Condition | Major Product | Minor Product | Expected Product Ratio (1,2:1,4) |
| Low Temperature (Kinetic Control) | 1,2-Adduct | 1,4-Adduct | Predominantly 1,2-adduct |
| High Temperature (Thermodynamic Control) | 1,4-Adduct | 1,2-Adduct | Predominantly 1,4-adduct |
Diagram: Hydrobromination Reaction Pathway
Caption: Kinetic vs. thermodynamic control in the hydrobromination of this compound.
Application Note 3: Polymerization
This compound, as a substituted conjugated diene, has the potential to undergo polymerization through various mechanisms, including Ziegler-Natta and cationic polymerization. The resulting polymers would possess interesting microstructures and properties.
Ziegler-Natta Polymerization: This method, typically employing a transition metal catalyst (e.g., titanium-based) and an organoaluminum co-catalyst, can lead to stereoregular polymers.[4][5][6][7] The specific stereochemistry (e.g., cis-1,4 or trans-1,4) of the resulting poly(this compound) would depend on the catalyst system and reaction conditions.
Cationic Polymerization: Due to the electron-donating nature of the alkyl groups on the diene, this compound is a candidate for cationic polymerization initiated by strong acids or Lewis acids.[8] The propagation would proceed through a cationic intermediate.
General Experimental Protocol for Ziegler-Natta Polymerization (Conceptual)
Objective: To synthesize poly(this compound) using a Ziegler-Natta catalyst system.
Materials:
-
This compound (purified and dried)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or toluene
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with mechanical stirring
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent to the reaction vessel.
-
Introduce the Ziegler-Natta catalyst components: first, the triethylaluminum, followed by the dropwise addition of titanium tetrachloride at a controlled temperature.
-
Age the catalyst mixture according to established procedures for the specific catalyst system.
-
Add the purified this compound monomer to the activated catalyst slurry.
-
Control the reaction temperature and monitor the polymerization progress (e.g., by observing an increase in viscosity).
-
Quench the polymerization by adding an alcohol (e.g., isopropanol) to deactivate the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Characterize the polymer's molecular weight, microstructure, and thermal properties.
Diagram: Ziegler-Natta Polymerization Logical Flow
Caption: Logical workflow for the Ziegler-Natta polymerization of this compound.
Application Note 4: Precursor in Flavor and Fragrance Synthesis
The structural motifs present in this compound and its derivatives are found in some flavor and fragrance compounds. While direct use of this compound as a flavorant is not widely documented, its chemical transformations can lead to molecules with desirable organoleptic properties. For instance, oxidation or other functional group interconversions of its derivatives could yield ketones, alcohols, and esters with characteristic scents. There is potential for its use in modifying roasted or caramel-like characters in food and beverages.[9]
Further research is required to explore the specific pathways and products for generating valuable flavor and fragrance compounds from this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary and well-established application lies in the Diels-Alder reaction for the construction of complex cyclic systems. Furthermore, its reactivity in electrophilic additions offers a pathway to various functionalized acyclic compounds, with the product outcome tunable by reaction conditions. The potential for this diene in polymerization and as a precursor in the synthesis of flavor and fragrance compounds presents exciting avenues for future research and development. The protocols and data presented herein provide a solid foundation for scientists and researchers to explore and exploit the synthetic potential of this compound.
References
- 1. organic chemistry - When 3,4-dimethyl-2,4-hexadiene reacts with HBr what is the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Zeigler natta polymerisation | PPTX [slideshare.net]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. DE2202066C2 - Trimethylcyclohexane, hexene and hexadiene derivatives and their use in food and luxury foods, beverages or pharmaceutical preparations - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methyl-2,4-hexadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-methyl-2,4-hexadiene as a diene in Diels-Alder reactions. This document includes theoretical background, practical applications, and detailed experimental protocols to guide researchers in utilizing this versatile diene for the synthesis of complex cyclic molecules.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[1] This reaction is highly valued in organic synthesis for its ability to create two new carbon-carbon bonds and up to four new stereocenters in a single, often stereospecific, step.[2] this compound is a substituted conjugated diene that offers unique advantages in controlling the regioselectivity and stereoselectivity of the resulting cyclohexene (B86901) derivatives. Its methyl substituent influences the electronic properties and steric interactions of the diene, making it a valuable tool in the synthesis of complex organic molecules, natural products, and pharmaceutical intermediates.
Theoretical Background and Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] The reaction is thermally allowed and proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
The regioselectivity of the Diels-Alder reaction with an asymmetrical diene like this compound is governed by the electronic effects of the substituents on both the diene and the dienophile. The methyl group at the 3-position is an electron-donating group, which increases the electron density of the diene and influences the coefficients of the HOMO.[3] This directs the regiochemical outcome of the reaction, with the most common alignment pairing the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.[4]
Stereoselectivity in the Diels-Alder reaction is also a key feature. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, when cyclic products are formed, there is often a preference for the endo product due to secondary orbital interactions in the transition state.[5]
Visualizing the Diels-Alder Reaction
The following diagram illustrates the general mechanism of the Diels-Alder reaction between this compound and a generic dienophile.
Applications in Synthesis
The use of this compound as a diene in Diels-Alder reactions provides access to a variety of substituted cyclohexenes that are valuable intermediates in organic synthesis. Potential applications include:
-
Natural Product Synthesis: The ability to form complex cyclic systems with high stereocontrol makes this reaction suitable for the synthesis of natural product scaffolds.
-
Drug Development: The resulting cyclohexene derivatives can be further functionalized to create novel small molecules for screening in drug discovery programs.
-
Materials Science: The Diels-Alder reaction is used in the synthesis of polymers and other materials with specific thermal or mechanical properties. The adducts from this compound can be incorporated as monomers in polymerization reactions.
Experimental Protocols
While specific, published protocols for this compound are not abundant, the following protocols are based on analogous reactions with structurally similar dienes and common dienophiles. These should serve as a strong starting point for reaction optimization.
Protocol 1: Reaction of this compound with Maleic Anhydride (B1165640)
This protocol is adapted from the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride.[2][6]
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask, add this compound (e.g., 0.40 g) and maleic anhydride (e.g., 0.40 g).
-
Add approximately 5 mL of anhydrous toluene and a magnetic stir bar.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the mixture to reflux with stirring and maintain reflux for 15-30 minutes. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask in an ice bath for 10-15 minutes to promote crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Allow the product to air dry.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical Diels-Alder experiment.
Protocol 2: Reaction of this compound with an Acrylic Acid Derivative
This generalized protocol is based on reactions of dienes with acrylic acid and its esters.[7][8]
Materials:
-
This compound
-
Acrylic acid or methyl acrylate
-
Toluene or xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene or xylene.
-
Add the acrylic acid derivative (1.1 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-140 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomers.
-
Characterize the purified product(s) by spectroscopic methods.
Data Presentation
The following table summarizes expected outcomes and conditions for Diels-Alder reactions involving this compound and related systems, based on literature for analogous reactions. Researchers should use this as a guide for their own experimental design.
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| (E,E)-2,4-hexadien-1-ol | Maleic Anhydride | Toluene | Reflux (~111) | 15 min | 10.5 | Product crystallizes upon cooling. | [2][9] |
| Myrcene (B1677589) | Acrylic Acid | Toluene | 120-140 | 40 min | High Conversion | Continuous flow reactor also used. | [7] |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | (neat) | Reflux (~93) | 60 min | ~40-50 | Product isolated by filtration and recrystallization. | [10] |
| Isoprene | Acrylic Acid | (neat) | Room Temp | - | 94 | Catalyzed by TiCl4 (2 mol%). | [8] |
Conclusion
This compound is a readily accessible and useful diene for the Diels-Alder reaction. Its substituent provides a handle for controlling regioselectivity, leading to the synthesis of complex and valuable cyclohexene derivatives. The provided protocols, based on well-established procedures for similar dienes, offer a solid foundation for researchers to explore the synthetic utility of this compound. Further optimization of reaction conditions will be necessary for specific diene-dienophile pairs to achieve optimal yields and selectivities.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. acgpubs.org [acgpubs.org]
Synthesis of 3-Methyl-2,4-hexadiene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Methyl-2,4-hexadiene, a valuable diene in organic synthesis. Two primary synthetic routes are presented: a Wittig reaction and a two-step Grignard reaction followed by acid-catalyzed dehydration. These protocols are designed to be clear and reproducible for researchers in various fields of chemistry.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction and subsequent dehydration, which is often the more practical approach for this specific diene.
| Parameter | Value | Reference |
| Precursor Synthesis (Grignard) | ||
| Starting Material 1 | Ethyl Bromide | General Protocol |
| Starting Material 2 | Methyl Vinyl Ketone | General Protocol |
| Reagent | Magnesium Turnings | General Protocol |
| Solvent | Anhydrous Diethyl Ether | General Protocol |
| Typical Yield of 3-Methyl-5-hexen-3-ol (B75410) | 60-70% | Estimated |
| Dehydration | ||
| Starting Material | 3-Methyl-5-hexen-3-ol | General Protocol |
| Catalyst | Sulfuric Acid (H₂SO₄) | General Protocol |
| Typical Yield of this compound | 70-80% | Estimated |
| Product Characterization | ||
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | ~115-117 °C | |
| Appearance | Clear Liquid | [2] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Wittig Reaction
This method involves the reaction of a phosphorus ylide with an α,β-unsaturated aldehyde.
Workflow Diagram:
Caption: Wittig reaction workflow for the synthesis of this compound.
Protocol:
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the suspension. The formation of the deep red or orange ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or pentane (B18724) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. To remove this, triturate the crude mixture with cold hexane (B92381) or petroleum ether, which will precipitate the triphenylphosphine oxide. Filter and collect the filtrate.
-
The filtrate can be further purified by fractional distillation to yield pure this compound.
Method 2: Grignard Reaction followed by Dehydration
This two-step sequence first synthesizes a tertiary alcohol, which is then dehydrated to the target diene.
Workflow Diagram:
Caption: Two-step synthesis of this compound via Grignard reaction and dehydration.
Protocol:
Step 1: Synthesis of 3-Methyl-5-hexen-3-ol (Grignard Reaction)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Under an inert atmosphere, add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methyl-5-hexen-3-ol. This alcohol can be purified by distillation or used directly in the next step.
Step 2: Dehydration of 3-Methyl-5-hexen-3-ol
-
Place the crude or purified 3-methyl-5-hexen-3-ol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.
-
Heat the mixture gently. The product, this compound, is volatile and will distill as it is formed.
-
Collect the distillate in a receiver cooled in an ice bath. The distillation temperature should be monitored.
-
The collected distillate can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure this compound.
Product Characterization
The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Expected signals around: δ 5.5-6.5 (m, 3H, vinylic protons), 1.7 (s, 3H, methyl group on the double bond), 1.7 (d, 3H, methyl group adjacent to a double bond), 1.0 (t, 3H, ethyl group). |
| ¹³C NMR | Expected signals around: δ 135-140 (quaternary C), 120-135 (vinylic CH), 10-20 (methyl carbons). |
| IR (Infrared) | Key peaks expected around: 3020 cm⁻¹ (C-H stretch, vinylic), 2960-2850 cm⁻¹ (C-H stretch, aliphatic), 1650-1600 cm⁻¹ (C=C stretch, conjugated).[3] |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 96.[4] |
References
Application Notes and Protocols for the Use of 3-Methyl-2,4-hexadiene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is a conjugated diene that serves as a versatile starting material in fine chemical synthesis. Its structure, featuring a methyl group on the diene backbone, influences its reactivity and the stereochemistry of its products, making it a valuable tool for accessing a variety of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in the Diels-Alder reaction, a powerful method for the formation of six-membered rings.
Application Notes
Overview of Reactivity
This compound is an electron-rich diene, making it well-suited for normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. The presence of the methyl group at the C3 position can influence the regioselectivity and stereoselectivity of the cycloaddition reaction. The diene can exist in different isomeric forms ((2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)), and the specific isomer used will dictate the stereochemistry of the resulting cyclohexene (B86901) adduct. For a successful Diels-Alder reaction, the diene must be in the s-cis conformation.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a cyclohexene ring. This reaction is highly valuable in organic synthesis due to its stereospecificity and ability to create multiple stereocenters in a single step.
-
Dienophiles: A wide range of dienophiles can be reacted with this compound. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups (EWGs). Common dienophiles include maleic anhydride (B1165640), N-substituted maleimides, acrylates, and quinones.
-
Stereoselectivity: The stereochemistry of the Diels-Alder reaction is predictable. The reaction is syn-selective with respect to both the diene and the dienophile. For this compound, the geometry of the double bonds in the starting diene determines the relative stereochemistry of the substituents on the newly formed ring. For example, a reaction with a (2E,4E)-diene will yield a different diastereomer than a reaction with a (2Z,4E)-diene. The endo rule often governs the stereochemical outcome, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state.
Applications in Fine Chemical and Pharmaceutical Synthesis
The substituted cyclohexene adducts formed from the Diels-Alder reaction of this compound are valuable intermediates in the synthesis of a variety of fine chemicals and pharmaceutically active compounds. These scaffolds can be further functionalized to introduce complexity and build molecular frameworks found in natural products and drug candidates. For instance, the core structure can be a precursor for the synthesis of fungicides and other bioactive molecules.
Quantitative Data Summary
| Diene | Dienophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| (2E,4E)-2,4-hexadien-1-ol | Maleic Anhydride | Toluene (B28343) | Reflux | 15 | 10.5 | [1] |
Note: The yield reported is for a specific undergraduate laboratory experiment and may not represent an optimized research-grade synthesis. Higher yields can often be achieved through optimization of reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of a Substituted Hexadiene with Maleic Anhydride
This protocol is adapted from a procedure for the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride and can serve as a starting point for reactions with this compound.[1]
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or another suitable high-boiling solvent like xylene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Dienophile: Add maleic anhydride (1.0 eq) to the flask.
-
Solvent Addition: Add approximately 5 mL of toluene to the flask.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Continue refluxing for a specified time (e.g., 15-60 minutes). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath for approximately 10 minutes to promote complete crystallization of the product.
-
Product Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold toluene to remove any unreacted starting materials.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator.
-
Characterization: Determine the yield and characterize the product by appropriate analytical methods (e.g., melting point, NMR spectroscopy, IR spectroscopy).
Visualizations
General Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow for a Diels-Alder reaction.
References
Application Notes and Protocols for the Electrophilic Addition of HBr to 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic addition of hydrogen halides to conjugated dienes is a fundamental reaction in organic synthesis, yielding a mixture of 1,2- and 1,4-addition products. The regioselectivity and product distribution are governed by the reaction conditions, specifically temperature, which dictates whether the reaction is under kinetic or thermodynamic control. This document provides detailed application notes and experimental protocols for the reaction of 3-Methyl-2,4-hexadiene with hydrogen bromide (HBr), a process of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates.
This compound is an unsymmetrical conjugated diene. Its reaction with HBr proceeds through a resonance-stabilized allylic carbocation intermediate, leading to the formation of multiple isomeric bromoalkenes. Understanding the factors that control the product ratio is crucial for selectively synthesizing the desired isomer.
Reaction Mechanism and Product Formation
The electrophilic addition of HBr to this compound is initiated by the protonation of one of the double bonds. According to Markovnikov's rule, protonation will occur at the carbon atom that results in the formation of the most stable carbocation. In the case of this compound, protonation can occur at either C2 or C5. However, protonation at C5 leads to a more stable tertiary allylic carbocation, which is resonance-stabilized.
This resonance-stabilized carbocation has two major resonance contributors, with the positive charge delocalized over C3 and C5. The bromide ion (Br-) can then attack either of these electrophilic centers, leading to the formation of 1,2- and 1,4-addition products.
Predicted Products:
-
1,2-Addition Product (Kinetic Product): 4-Bromo-4-methyl-2-hexene
-
1,4-Addition Product (Thermodynamic Product): 2-Bromo-4-methyl-3-hexene
The 1,2-addition product is typically favored at lower temperatures (kinetic control) as it is formed faster due to the proximity of the bromide ion to the initially formed carbocation. The 1,4-addition product, which often contains a more substituted and therefore more stable double bond, is the major product at higher temperatures (thermodynamic control) when the reaction is reversible and reaches equilibrium.
Quantitative Data: Product Distribution
| Temperature (°C) | Condition | Major Product | Minor Product | Estimated Product Ratio (Major:Minor) |
| -80 | Kinetic Control | 4-Bromo-4-methyl-2-hexene (1,2-adduct) | 2-Bromo-4-methyl-3-hexene (1,4-adduct) | ~ 80:20 |
| 40 | Thermodynamic Control | 2-Bromo-4-methyl-3-hexene (1,4-adduct) | 4-Bromo-4-methyl-2-hexene (1,2-adduct) | ~ 20:80 |
Experimental Protocols
The following are generalized protocols for the selective synthesis of the kinetic and thermodynamic products from the reaction of HBr with this compound.
Protocol 1: Synthesis of the Kinetic Product (4-Bromo-4-methyl-2-hexene)
Objective: To selectively synthesize the 1,2-addition product under kinetic control.
Materials:
-
This compound
-
Hydrogen bromide (gas or as a solution in acetic acid)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Dry ice/acetone bath
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the reaction mixture to -80 °C using a dry ice/acetone bath.
-
Slowly bubble dry hydrogen bromide gas through the cooled solution with vigorous stirring. Alternatively, add a pre-cooled solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, stop the addition of HBr and quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator at low temperature to minimize isomerization to the thermodynamic product.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the desired 4-Bromo-4-methyl-2-hexene.
Protocol 2: Synthesis of the Thermodynamic Product (2-Bromo-4-methyl-3-hexene)
Objective: To selectively synthesize the 1,4-addition product under thermodynamic control.
Materials:
-
This compound
-
Hydrogen bromide (as a solution in acetic acid or an aqueous solution)
-
A suitable solvent that allows for heating (e.g., glacial acetic acid or a higher boiling point ether)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Add a solution of HBr in acetic acid or a concentrated aqueous HBr solution (1.1 equivalents).
-
Heat the reaction mixture to 40 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by GC to observe the isomerization of the initially formed kinetic product to the more stable thermodynamic product. The reaction may require several hours to reach equilibrium.
-
After the reaction has reached equilibrium (the product ratio is stable), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate 2-Bromo-4-methyl-3-hexene.
Visualizations
Caption: Reaction mechanism for the electrophilic addition of HBr to this compound.
Caption: Workflow for selective synthesis of kinetic vs. thermodynamic products.
Application Notes and Protocols: Catalytic Hydrogenation of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the catalytic hydrogenation of 3-methyl-2,4-hexadiene, a conjugated diene. The complete hydrogenation yields 3-methylhexane, a saturated alkane. This process is fundamental in organic synthesis for the selective reduction of carbon-carbon double bonds. These application notes describe a standard laboratory procedure using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Included are the reaction pathway, a detailed experimental workflow, and a summary of expected quantitative data.
Introduction
Catalytic hydrogenation is a crucial chemical reaction that reduces a compound by adding hydrogen across double or triple bonds.[1] This process is typically facilitated by a metal catalyst, such as platinum, palladium, or nickel.[2][3] The reaction mechanism generally involves the syn-addition of hydrogen atoms to the unsaturated bond on the surface of the catalyst.[2][3] For conjugated dienes like this compound, the reaction can proceed in a stepwise manner, potentially yielding mono-alkene intermediates before complete saturation to the corresponding alkane. The choice of catalyst and reaction conditions can influence the selectivity towards partially or fully hydrogenated products. In this protocol, we focus on the complete hydrogenation of this compound to 3-methylhexane.
Reaction Principles
The catalytic hydrogenation of this compound involves the addition of two moles of hydrogen gas (H₂) across the two double bonds in the diene molecule. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on a carbon support (Pd/C). The catalyst adsorbs both the diene and the hydrogen gas onto its surface, facilitating the transfer of hydrogen atoms to the carbon atoms of the double bonds. The reaction proceeds until the diene is fully saturated to form 3-methylhexane.
The overall reaction is as follows:
C₇H₁₂ + 2H₂ → C₇H₁₆
Experimental Protocol
This protocol describes the complete hydrogenation of this compound using 10% Pd/C as the catalyst.
Materials:
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite or filter paper
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Septa
-
Needles and tubing for gas inlet and outlet
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup:
-
To a clean and dry two-neck round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 10.4 mmol).
-
Add a suitable solvent, such as ethanol (20 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 0.1 g, 10 wt% of the substrate).
-
Seal the flask with septa.
-
-
Inerting the System:
-
Purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove air. This is crucial for safety as hydrogen is flammable and can form explosive mixtures with air.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the flask. If using a balloon, inflate it with hydrogen and attach it to one neck of the flask via a needle. If using a cylinder, connect the gas line to a needle and bubble the hydrogen through the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of hydrogen (if using a system that allows for pressure monitoring).
-
-
Reaction Work-up:
-
Once the reaction is complete (typically after 2-4 hours, as determined by monitoring), stop the hydrogen flow and purge the flask with an inert gas again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or filter paper in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent to ensure all the product is collected.
-
Transfer the filtrate to a round-bottom flask.
-
-
Product Isolation:
-
Remove the solvent using a rotary evaporator.
-
The remaining liquid is the crude product, 3-methylhexane.
-
-
Analysis:
-
Analyze the product by GC-MS to confirm its identity and purity. The mass spectrum should correspond to 3-methylhexane, and the gas chromatogram will indicate its purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the catalytic hydrogenation of this compound.
| Parameter | Value |
| Reactant | |
| This compound | 1.0 g |
| Catalyst | |
| 10% Pd/C | 0.1 g |
| Solvent | |
| Ethanol | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Pressure | 1 atm (balloon) |
| Reaction Time | 2-4 hours |
| Product | |
| Theoretical Yield of 3-Methylhexane | ~1.02 g |
| Expected Experimental Yield | 90-98% |
| Purity (by GC) | >98% |
Visualizations
Reaction Pathway
References
Application Note: Quantitative Analysis of 3-Methyl-2,4-hexadiene by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3-Methyl-2,4-hexadiene, a volatile organic compound (VOC), in various matrices. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides excellent selectivity and sensitivity for the analysis of this volatile diene, making it suitable for applications in environmental monitoring, food and beverage quality control, and pharmaceutical analysis. The protocol includes detailed steps for sample preparation, instrument parameters, and data analysis, along with representative quantitative data.
Introduction
This compound is a volatile unsaturated hydrocarbon that can be present as a flavor component, an industrial byproduct, or a potential impurity in pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] When combined with headspace solid-phase microextraction (HS-SPME), a solvent-free sample preparation technique, it offers a highly sensitive and efficient method for the analysis of VOCs in complex matrices.[2] This application note provides a comprehensive protocol for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Proper sample preparation is critical for the accurate and reproducible quantification of volatile compounds. HS-SPME is a preferred method as it is solvent-free, simple, and can be easily automated.[2]
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated magnetic stirrer or autosampler with agitation and heating capabilities
-
Sodium chloride (NaCl)
Protocol:
-
Sample Aliquoting: Place an accurately weighed or measured amount of the sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Matrix Modification: For aqueous samples, add a saturating amount of NaCl (e.g., 1.5 g) to the vial. This increases the ionic strength of the solution and enhances the partitioning of volatile analytes into the headspace.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (IS) solution (e.g., Toluene-d8) to a final concentration of 10 µg/L. The use of a deuterated internal standard can improve the accuracy and precision of quantification.
-
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
-
Incubation and Extraction: Place the vial in the autosampler or a heated agitator. Incubate the sample at a controlled temperature (e.g., 60°C) with agitation (e.g., 250 rpm) for a defined period (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature and agitation speed to allow for the adsorption of the volatile compounds.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
HS-SPME-GC-MS workflow for this compound analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for SPME) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 2 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 81 |
| Qualifier Ions (m/z) | 67, 96 |
Data Presentation
Quantitative data for the analysis of this compound should be presented in a clear and structured format. The following tables provide representative data for method validation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 µg/L |
| Limit of Detection (LOD) | 0.3 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 2: Calibration Curve Data (Example)
| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.261 |
| 10 | 0.518 |
| 50 | 2.59 |
| 100 | 5.21 |
| 500 | 26.3 |
| 1000 | 51.9 |
Data Analysis Protocol
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ion of this compound and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the regression equation from the calibration curve.
Data analysis workflow for quantification.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The protocol is detailed and can be adapted for different laboratory settings and specific research needs. The presented quantitative data demonstrates the method's robustness and suitability for routine analysis in quality control and research environments.
References
Application Notes and Protocols for 3-Methyl-2,4-hexadiene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2,4-hexadiene is a conjugated diene that holds potential as a versatile ligand in organometallic chemistry. Its substituted nature offers unique steric and electronic properties that can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. While specific research on this compound as a ligand is limited, its structural similarity to other well-studied dienes, such as butadiene and cyclohexadiene, allows for the extrapolation of its coordination behavior and potential applications. These notes provide a comprehensive overview of the anticipated role of this compound in forming organometallic complexes and outlines protocols for their synthesis and characterization based on established principles of diene-metal chemistry.
Coordination Chemistry and Bonding
The coordination of this compound to a metal center is expected to occur through the π-electrons of its conjugated double bonds. The bonding can be described by the Dewar-Chatt-Duncanson model, which involves a synergistic interaction of σ-donation from the filled π-orbitals of the diene to the empty d-orbitals of the metal, and π-back-donation from the filled d-orbitals of the metal to the empty π*-antibonding orbitals of the diene. The methyl substituent on the diene backbone is likely to influence the regioselectivity of coordination and the overall stability of the complex.
Potential Applications
Organometallic complexes featuring diene ligands are pivotal in a variety of catalytic transformations. It is anticipated that this compound complexes could find applications in:
-
Catalytic Hydrogenation: As precursors for catalysts in the selective hydrogenation of unsaturated compounds.
-
Polymerization: As components of catalyst systems for diene polymerization.
-
Cross-Coupling Reactions: To facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
-
Organic Synthesis: As stoichiometric reagents or catalysts in various organic transformations.
Quantitative Data Summary
The following tables summarize expected quantitative data for a hypothetical (η⁴-3-Methyl-2,4-hexadiene)Fe(CO)₃ complex, based on typical values observed for similar (diene)Fe(CO)₃ complexes.
Table 1: Expected Bond Lengths
| Bond | Expected Length (Å) |
| Fe-C (terminal) | 2.10 - 2.20 |
| Fe-C (internal) | 2.00 - 2.10 |
| C1=C2 (coordinated) | 1.40 - 1.45 |
| C2-C3 (coordinated) | 1.40 - 1.45 |
| C3=C4 (coordinated) | 1.40 - 1.45 |
| Fe-CO | 1.75 - 1.85 |
| C≡O | 1.12 - 1.18 |
Table 2: Expected Spectroscopic Data
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ, ppm) of Diene Protons | Upfield shift compared to the free ligand (typically 2-4 ppm for terminal protons, 4-6 ppm for internal protons) |
| ¹³C NMR | Chemical Shift (δ, ppm) of Diene Carbons | Upfield shift compared to the free ligand (typically 40-60 ppm for terminal carbons, 80-100 ppm for internal carbons) |
| IR | ν(C≡O) (cm⁻¹) | 1950 - 2050 cm⁻¹ (multiple bands for M(CO)ₓ fragments) |
| ν(C=C) (cm⁻¹) | Lower frequency compared to the free ligand (ca. 1450-1550 cm⁻¹) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and characterization of a (η⁴-3-Methyl-2,4-hexadiene)Fe(CO)₃ complex.
Protocol 1: Synthesis of (η⁴-3-Methyl-2,4-hexadiene)tricarbonyliron(0)
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
This compound (mixture of isomers)
-
Anhydrous diethyl ether or hexane (B92381)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend diiron nonacarbonyl (1.0 eq) in anhydrous diethyl ether (or hexane).
-
Add this compound (1.2 eq) to the suspension via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the color change from orange/gold of Fe₂(CO)₉ to the yellow of the product and by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite or silica (B1680970) gel under inert atmosphere to remove any unreacted Fe₂(CO)₉ and other solid impurities.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product as a yellow oil or solid.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/diethyl ether mixture) or by vacuum distillation.
Protocol 2: Characterization of (η⁴-3-Methyl-2,4-hexadiene)tricarbonyliron(0)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Observations: In the ¹H NMR spectrum, the signals for the diene protons will be shifted upfield compared to the free ligand. The ¹³C NMR spectrum will show a similar upfield shift for the diene carbons upon coordination to the iron center.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the complex as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., hexane).
-
Expected Observations: Strong absorption bands in the region of 1950-2050 cm⁻¹ corresponding to the C≡O stretching frequencies of the terminal carbonyl ligands. A weaker band at a lower frequency (around 1450-1550 cm⁻¹) corresponding to the coordinated C=C stretching vibration.
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the complex using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Expected Observations: The molecular ion peak corresponding to [Fe(C₇H₁₂)(CO)₃]⁺ should be observed, along with fragment ions corresponding to the sequential loss of carbonyl ligands.
Visualizations
Caption: Workflow for the synthesis of a hypothetical (η⁴-3-Methyl-2,4-hexadiene)Fe(CO)₃ complex.
Caption: A generalized catalytic cycle for alkene hydrogenation using a hypothetical metal complex.
Caption: Schematic of the Dewar-Chatt-Duncanson bonding model for a diene ligand.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2,4-hexadiene
Welcome to the technical support center for the synthesis of 3-Methyl-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of this conjugated diene. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for the synthesis of this compound include:
-
The Wittig Reaction: This method involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde or ketone. For this compound, this typically involves the reaction of crotonaldehyde (B89634) with isopropyltriphenylphosphonium (B8661593) bromide.[1]
-
Dehydration of a Tertiary Allylic Alcohol: This two-step approach involves the synthesis of 3-methyl-5-hexen-3-ol (B75410) via a Grignard reaction between methyl vinyl ketone and an isopropyl Grignard reagent, followed by acid-catalyzed dehydration.
-
Isomerization of a Non-conjugated Diene: This method involves the rearrangement of a less stable, non-conjugated diene, such as 3-methyl-1,4-hexadiene, to the more stable conjugated this compound, often using an acid or metal catalyst.[2]
Q2: How can I control the stereochemistry (E/Z isomerism) of the double bonds in this compound during a Wittig synthesis?
A2: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.
-
For the (2Z,4E)-isomer: Unstabilized ylides, such as those prepared from simple alkyl halides, typically favor the formation of the Z-alkene.[3]
-
For the (2E,4E)-isomer: Stabilized ylides, which contain an electron-withdrawing group, generally lead to the E-alkene.[3][4] Modified Wittig reactions, like the Horner-Wadsworth-Emmons reaction, are also known to favor the formation of E-alkenes.
Q3: What are the expected spectroscopic signatures for this compound?
A3: The characterization of this compound and its isomers is typically performed using NMR and Mass Spectrometry.
-
¹H NMR: Expect signals in the olefinic region (around 5-6 ppm) for the protons on the double bonds, as well as signals in the aliphatic region for the methyl and ethyl groups. The coupling constants (J-values) between the olefinic protons can help determine the E/Z configuration.
-
¹³C NMR: Expect signals in the range of 115-140 ppm for the sp² hybridized carbons of the diene system and signals in the aliphatic region for the methyl and ethyl carbons.
-
Mass Spectrometry (Electron Ionization): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (96.17 g/mol ).[5][6]
Troubleshooting Guides
Problem 1: Low Yield in Wittig Synthesis of this compound
Q: I am attempting to synthesize this compound via the Wittig reaction between crotonaldehyde and isopropyltriphenylphosphonium bromide, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this Wittig reaction can stem from several factors related to the ylide formation and the olefination step.
Potential Causes and Troubleshooting Steps:
-
Incomplete Ylide Formation: The deprotonation of the phosphonium salt to form the ylide is a critical step.
-
Base Strength: Ensure a sufficiently strong base is used. While n-butyllithium (n-BuLi) is common, other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be effective. The choice of base can influence the reaction's stereoselectivity.[4]
-
Anhydrous Conditions: The ylide is highly reactive and will be quenched by protic solvents, including water. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions of the Ylide: The ylide can participate in side reactions that consume it before it can react with the aldehyde.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to minimize decomposition.
-
-
Difficult Purification: The primary byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide (Ph₃P=O), can be difficult to separate from the desired diene, leading to apparent low yields of the pure product.[7][8]
-
Purification Strategy: Triphenylphosphine oxide is a crystalline solid. It can often be removed by filtration after precipitation from a nonpolar solvent (e.g., hexane). Alternatively, chromatography on silica (B1680970) gel is a common purification method.
-
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled crotonaldehyde (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
To remove triphenylphosphine oxide, triturate the crude product with cold hexanes and filter.
-
Further purify the filtrate by fractional distillation or column chromatography on silica gel.
-
Logical Workflow for Troubleshooting Low Yield in Wittig Synthesis
Caption: Troubleshooting workflow for low yield in Wittig synthesis.
Problem 2: Formation of Multiple Products in the Dehydration of 3-Methyl-5-hexen-3-ol
Q: I am synthesizing this compound by dehydrating 3-methyl-5-hexen-3-ol with an acid catalyst, but I am obtaining a mixture of diene isomers and other byproducts. How can I improve the selectivity of this reaction?
A: The acid-catalyzed dehydration of tertiary alcohols proceeds through a carbocation intermediate, which is prone to rearrangements, leading to a mixture of products.[9][10][11]
Potential Causes and Troubleshooting Steps:
-
Carbocation Rearrangements: The initially formed tertiary carbocation can rearrange to other stable carbocations, leading to different diene isomers.
-
Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used. However, milder conditions can sometimes improve selectivity. Using a Lewis acid or a solid acid catalyst might offer better control.
-
Temperature Control: Dehydration reactions are temperature-dependent.[10] Lowering the reaction temperature may favor the kinetic product over rearranged thermodynamic products.
-
-
Isomerization of the Product: The acidic conditions can also cause the desired this compound to isomerize to other conjugated or non-conjugated dienes.
-
Reaction Time: Minimizing the reaction time can reduce the extent of product isomerization. Monitor the reaction closely by GC or TLC and quench it as soon as the starting material is consumed.
-
-
Polymerization: Under strongly acidic and high-temperature conditions, dienes can undergo polymerization, reducing the yield of the desired monomer.
-
Use of Inhibitors: Adding a small amount of a polymerization inhibitor, such as hydroquinone, can sometimes be beneficial.
-
Experimental Protocol: Dehydration of 3-Methyl-5-hexen-3-ol
-
Reaction Setup:
-
Place 3-methyl-5-hexen-3-ol in a round-bottom flask equipped with a distillation head.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
-
Dehydration and Distillation:
-
Gently heat the mixture. The diene product, being more volatile than the starting alcohol, will distill as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
-
Workup and Purification:
-
Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
-
Table 1: Effect of Reaction Conditions on Diene Isomer Distribution (Illustrative Data)
| Catalyst | Temperature (°C) | (2E,4E)-isomer (%) | (2Z,4E)-isomer (%) | (2E,4Z)-isomer (%) | (2Z,4Z)-isomer (%) | Other Byproducts (%) |
| H₂SO₄ | 140 | 60 | 25 | 10 | <5 | 5 |
| H₃PO₄ | 120 | 55 | 30 | 10 | <5 | 5 |
| p-TsOH | 110 | 50 | 35 | 12 | <3 | <5 |
Note: This table presents illustrative data to demonstrate potential trends. Actual results may vary.
Signaling Pathway for Dehydration and Rearrangement
Caption: Reaction pathway for the acid-catalyzed dehydration of 3-methyl-5-hexen-3-ol.
Problem 3: Incomplete Isomerization of 3-Methyl-1,4-hexadiene
Q: I am trying to synthesize this compound by isomerizing 3-methyl-1,4-hexadiene, but the reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A: The isomerization of a non-conjugated diene to a more stable conjugated diene is an equilibrium process. Driving the reaction to completion requires optimizing the reaction conditions to favor the formation of the thermodynamically more stable product.
Potential Causes and Troubleshooting Steps:
-
Insufficient Catalyst Activity: The catalyst may not be active enough to facilitate the isomerization efficiently.
-
Catalyst Choice: Strong acid catalysts are often used. Alternatively, transition metal catalysts (e.g., rhodium or ruthenium-based) can be effective under milder conditions.[2][12]
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but can also lead to more side products.
-
-
Unfavorable Equilibrium: At the reaction temperature, the equilibrium may not completely favor the conjugated diene.
-
Temperature Optimization: Increasing the reaction temperature can help overcome the activation energy barrier and shift the equilibrium towards the more stable product. However, excessively high temperatures can lead to decomposition or polymerization.
-
-
Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.
-
Purification of Starting Material: Ensure the starting 3-methyl-1,4-hexadiene is of high purity.
-
Experimental Protocol: Acid-Catalyzed Isomerization
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-methyl-1,4-hexadiene in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
-
Isomerization:
-
Heat the mixture to reflux and monitor the reaction progress by GC or ¹H NMR.
-
-
Workup and Purification:
-
Once the desired conversion is achieved, cool the reaction mixture and wash with a dilute sodium bicarbonate solution to remove the acid catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by fractional distillation.
-
Logical Diagram for Optimizing Isomerization
Caption: Decision tree for optimizing the isomerization of 3-methyl-1,4-hexadiene.
References
- 1. homework.study.com [homework.study.com]
- 2. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Hexadiene, 3-methyl- [webbook.nist.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Transition-metal–diene complexes. Part 3. Isomerization of methyl-substituted acyclic and cyclic 1,3- and 1,4-dienes co-ordinated to rhodium(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help improve the yield of 3-Methyl-2,4-hexadiene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory syntheses for this compound are the Wittig reaction, acid-catalyzed dehydration of a suitable alcohol, and the Grignard reaction. Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and stereoselectivity.
Q2: What are the expected isomers of this compound, and how can I control their formation?
A2: this compound can exist as four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[1] The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. For instance, in a Wittig reaction, the choice of ylide (stabilized or non-stabilized) and the presence of lithium salts can significantly influence the E/Z ratio of the newly formed double bond.[2][3]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved by fractional distillation. However, if byproducts have close boiling points, column chromatography on silica (B1680970) gel may be necessary.[4] For Wittig reactions, a common impurity is triphenylphosphine (B44618) oxide, which can often be removed by precipitation from a non-polar solvent or by chromatography.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis.[7] For this compound, a common approach involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634) (2-butenal).[8]
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Ylide Formation | Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KOtBu) in an anhydrous solvent. Ensure the phosphonium salt is completely deprotonated before adding the aldehyde. |
| Ylide Decomposition | Generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde promptly. Non-stabilized ylides are particularly prone to decomposition. |
| Moisture or Oxygen Contamination | Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Ketone (if applicable) | Ketones are generally less reactive than aldehydes in Wittig reactions. Consider using a more reactive ylide or switching to a Horner-Wadsworth-Emmons (HWE) reaction. |
Problem: Poor E/Z Selectivity
| Potential Cause | Recommended Solution |
| Incorrect Ylide Choice | For (E)-alkene selectivity, use a stabilized ylide. For (Z)-alkene selectivity, a non-stabilized ylide is generally preferred.[2] |
| Presence of Lithium Salts | Lithium salts can decrease Z-selectivity by promoting equilibration of intermediates. Use sodium- or potassium-based bases to favor the Z-isomer with non-stabilized ylides.[3] |
| Reaction Temperature | The formation of the oxaphosphetane intermediate is often kinetically controlled. Running the reaction at lower temperatures can sometimes improve selectivity. |
Experimental Protocol: Wittig Synthesis of this compound
This protocol describes the synthesis from isopropyltriphenylphosphonium (B8661593) iodide and crotonaldehyde.
Materials:
-
Isopropyltriphenylphosphonium iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
Crotonaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere, suspend isopropyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add n-BuLi (1.05 equivalents) dropwise.
-
Allow the resulting deep red ylide solution to stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add crotonaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Diagram: Wittig Reaction Workflow
Route 2: Acid-Catalyzed Dehydration
This method involves the elimination of water from an alcohol, such as 3-methyl-1,5-hexadien-3-ol, using a strong acid catalyst.[9][10][11]
Problem: Low Yield and/or Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction temperature or use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid). Note that harsher conditions may promote side reactions. |
| Carbocation Rearrangement | Dehydration proceeds via a carbocation intermediate, which can rearrange to a more stable carbocation, leading to a mixture of isomeric alkenes. Use a milder, non-coordinating acid like p-toluenesulfonic acid (PTSA) and lower temperatures to minimize rearrangements. |
| Ether Formation | Intermolecular dehydration to form an ether can compete with intramolecular dehydration to form an alkene, especially at lower temperatures. Ensure the reaction temperature is high enough to favor elimination. |
| Polymerization | The diene product can polymerize under strong acidic conditions. Remove the product from the reaction mixture as it forms via distillation if possible. |
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol describes the dehydration of 3-methyl-1,5-hexadien-3-ol.
Materials:
-
3-Methyl-1,5-hexadien-3-ol
-
p-Toluenesulfonic acid (PTSA) or anhydrous copper(II) sulfate
-
Anhydrous toluene (B28343) or xylene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a distillation apparatus with a receiving flask cooled in an ice bath.
-
In the reaction flask, dissolve 3-methyl-1,5-hexadien-3-ol (1.0 equivalent) in toluene.
-
Add a catalytic amount of PTSA (e.g., 0.05 equivalents).
-
Heat the mixture to reflux. The this compound product will co-distill with the solvent.
-
Continue the distillation until no more product is collected.
-
Wash the distillate with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation to obtain the this compound.
Diagram: Dehydration Troubleshooting Logic
Route 3: Grignard Reaction
This approach typically involves the reaction of a vinyl Grignard reagent with a ketone, or an alkyl Grignard reagent with an α,β-unsaturated ketone, followed by dehydration. For this compound, one possibility is the reaction of propenylmagnesium bromide with 2-butanone (B6335102).[12]
Problem: Low Yield of Grignard Reagent or Final Product
| Potential Cause | Recommended Solution |
| Failure to Initiate Grignard Formation | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine or by crushing). All glassware and solvents must be scrupulously dry.[13] |
| Wurtz Coupling Side Reaction | This side reaction forms a dimer of the alkyl/vinyl halide. Add the halide slowly to the magnesium suspension to maintain a low concentration. |
| Reaction with Starting Material/Product | Grignard reagents are strong bases and can deprotonate acidic protons. Ensure all reactants are aprotic. |
| 1,2- vs. 1,4-Addition to Unsaturated Ketones | When using an α,β-unsaturated ketone, the Grignard reagent can add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). To favor 1,2-addition, use cerium(III) chloride or perform the reaction at low temperatures. |
Experimental Protocol: Grignard Synthesis followed by Dehydration
This protocol outlines the reaction of propenylmagnesium bromide with 2-butanone.
Part A: Grignard Reaction
-
Under an inert atmosphere, prepare the Grignard reagent from 1-bromopropene (1.0 equivalent) and magnesium turnings (1.1 equivalents) in anhydrous THF.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of 2-butanone (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to obtain the crude tertiary alcohol (3-methyl-4-hexen-3-ol).
Part B: Dehydration
-
Follow the procedure outlined in the Acid-Catalyzed Dehydration section using the crude alcohol from Part A.
Diagram: Grignard Reaction Pathways
Quantitative Data Summary
The following tables summarize representative yields for analogous diene syntheses. Note that specific yields for this compound may vary.
Table 1: Representative Yields for Wittig-type Reactions
| Ylide Type | Aldehyde/Ketone | Product Type | Reported Yield (%) | Reference |
| Non-stabilized | α,β-Unsaturated Aldehyde | Conjugated Diene | 70-90 | [8] |
| Stabilized | Saturated Aldehyde | (E)-α,β-Unsaturated Ester | 80-95 | |
| Semi-stabilized | Saturated Aldehyde | Mixture of (E/Z)-Dienes | 50-70 | [8] |
Table 2: Representative Yields for Dehydration of Alcohols
| Alcohol Type | Catalyst | Conditions | Product Type | Reported Yield (%) |
| Tertiary Allylic | PTSA | Toluene, Reflux | Conjugated Diene | 60-85 |
| Secondary Allylic | H₂SO₄ | 100-140 °C | Mixture of Alkenes | 40-70 |
| Tertiary | H₃PO₄ | 25-80 °C | Alkene | 70-90 |
Table 3: Representative Yields for Grignard Reactions
| Grignard Reagent | Carbonyl Compound | Intermediate | Subsequent Reaction | Final Product Yield (%) |
| Vinylmagnesium Bromide | Ketone | Tertiary Allylic Alcohol | Dehydration | 50-75 (overall) |
| Alkylmagnesium Bromide | α,β-Unsaturated Ketone | Tertiary Allylic Alcohol | Dehydration | 45-70 (overall) |
References
- 1. There are four geometrical (E/Z) isomers possible for 3-methylhexa-2,4-di.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 10. study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 3-Methyl-2,4-hexadiene Isomers
Welcome to the Technical Support Center for the purification of 3-Methyl-2,4-hexadiene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and purification of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification experiments.
Fractional Distillation
Question: I am attempting to separate the geometric isomers of this compound by fractional distillation, but I am getting poor separation. What are the likely causes and how can I improve my results?
Answer:
Separating the geometric isomers of this compound—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—by fractional distillation is inherently challenging due to their very similar boiling points. Effective separation requires careful optimization of your distillation setup and procedure.
Common Causes of Poor Separation:
-
Insufficient Column Efficiency: Your distillation column may not have enough theoretical plates to resolve components with close boiling points.
-
Incorrect Reflux Ratio: A reflux ratio that is too low will result in a faster distillation but poorer separation.
-
Heat Fluctuations: Unstable heating of the distillation pot can lead to inconsistent vaporization and compromise the temperature gradient in the column.
-
Column Flooding: Excessive heating can cause the column to flood, where the liquid and vapor phases are not in proper equilibrium, leading to no separation.
-
Thermal Degradation: Conjugated dienes can be thermally sensitive and may polymerize or decompose at elevated temperatures, especially in the presence of impurities.
Troubleshooting Steps:
-
Increase Column Efficiency:
-
Use a longer fractionating column.
-
Pack the column with a more efficient packing material (e.g., structured packing or higher surface area random packing).
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Optimize the Reflux Ratio:
-
Increase the reflux ratio. A higher reflux ratio (more condensate returned to the column) will increase the number of theoretical plates and improve separation, although it will also increase the distillation time. Start with a ratio of at least 5:1 and increase as needed.
-
-
Ensure Stable Heating:
-
Use a high-quality heating mantle with a proportional-integral-derivative (PID) controller for precise temperature control.
-
Use a stirring mechanism in the distillation pot to ensure even heating.
-
-
Prevent Column Flooding:
-
Heat the distillation pot gradually.
-
If flooding occurs, reduce the heat and allow the column to drain before slowly increasing the heat again.
-
-
Minimize Thermal Degradation:
-
Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers and reduce the risk of thermal degradation.
-
Add a polymerization inhibitor, such as hydroquinone (B1673460) or 4-tert-butylcatechol, to the distillation pot.
-
Gas Chromatography (GC)
Question: I am trying to analyze the isomeric purity of my this compound sample by GC, but the peaks are co-eluting. How can I improve the resolution?
Answer:
Co-elution of the this compound isomers is a common issue in gas chromatography due to their similar volatility and polarity. Optimizing your GC method is key to achieving baseline separation.
Common Causes of Co-elution:
-
Inappropriate Stationary Phase: A non-polar stationary phase may not provide sufficient selectivity for geometric isomers.
-
Suboptimal Temperature Program: A fast temperature ramp or an incorrect isothermal temperature will not allow for adequate separation.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
Troubleshooting Steps:
-
Select a More Polar Stationary Phase:
-
Use a capillary column with a polar stationary phase, such as one containing cyanopropyl functional groups (e.g., DB-23 or similar). These phases provide better selectivity for separating geometric isomers based on differences in their dipole moments.
-
-
Optimize the Oven Temperature Program:
-
Start with a low initial oven temperature to enhance the separation of the more volatile components.
-
Use a slow temperature ramp (e.g., 1-2 °C/minute) to improve resolution.
-
Incorporate isothermal holds at temperatures where the isomers begin to elute.
-
-
Adjust the Carrier Gas Flow Rate:
-
Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve the highest column efficiency (lowest plate height). This is typically determined experimentally using a van Deemter plot.
-
-
Reduce Sample Concentration:
-
Dilute your sample to avoid column overload.
-
Use a split injection with a high split ratio (e.g., 100:1) to introduce a smaller amount of sample onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of the this compound isomers?
| Compound | Predicted/Estimated Boiling Point (°C) |
| This compound (Isomer Mixture) | ~80 - 95 |
Q2: My this compound sample is turning yellow and becoming viscous over time. What is happening and how can I prevent it?
A2: Conjugated dienes like this compound are susceptible to oxidation and polymerization, especially when exposed to air, light, and heat.[3] The yellowing and increase in viscosity are classic signs of degradation.
-
Oxidation: The double bonds in the conjugated system can react with atmospheric oxygen to form peroxides and other oxygenated products. This process can be accelerated by light and heat.
-
Polymerization: The dienes can undergo free-radical or thermally induced polymerization to form oligomers and polymers, leading to an increase in viscosity.
Prevention Strategies:
-
Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen) and protected from light.
-
Stabilizers: Add a small amount of a stabilizer, such as butylated hydroxytoluene (BHT) or hydroquinone, to inhibit polymerization.
-
Purification: During purification, especially distillation, it is crucial to use a polymerization inhibitor and consider using vacuum distillation to reduce the required temperature.[4]
Q3: What are some common impurities I might encounter when synthesizing this compound, and how can I identify them?
A3: The impurities present will depend on the synthetic route used.
-
From Dehydration of Alcohols (e.g., from 3-methyl-3-hexen-2-ol):
-
Positional Isomers: You may form other diene isomers through rearrangement of the carbocation intermediate.
-
Unreacted Starting Material: Incomplete dehydration will leave residual alcohol.
-
Ether Byproducts: Intermolecular dehydration can lead to the formation of ethers.
-
Identification: GC-MS is an excellent tool for identifying these impurities. The alcohol and ether byproducts will have different retention times and mass spectra from the desired diene. Positional isomers may be more challenging to distinguish and may require comparison with known standards or detailed NMR analysis.
-
-
From Wittig Reaction:
-
Triphenylphosphine Oxide: This is a common byproduct of the Wittig reaction and can sometimes be difficult to separate.[5]
-
Unreacted Aldehyde/Ketone and Phosphonium Salt: Incomplete reaction will leave starting materials.
-
(Z)-Isomer of the Product: Depending on the ylide used, you may get a mixture of (E) and (Z) isomers at the newly formed double bond.[6]
-
Identification: Triphenylphosphine oxide is significantly less volatile than the diene and can often be identified by its different retention time in GC or by NMR. Unreacted starting materials can be identified by comparison to authentic samples. The geometric isomers can be distinguished by high-resolution GC or NMR.
-
Q4: Are there any alternative chromatographic methods for separating the geometric isomers of this compound?
A4: Yes, in addition to standard GC and HPLC, there are specialized chromatographic techniques that can be effective for separating challenging geometric isomers.
-
Silver Nitrate Impregnated Silica (B1680970) Gel Chromatography: This technique, also known as argentation chromatography, is highly effective for separating unsaturated compounds, including cis/trans isomers. The silver ions on the silica gel form weak complexes with the π-bonds of the alkenes, and the strength of this interaction can differ between isomers, allowing for their separation.[7]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and resolution for the separation of some non-polar isomers compared to HPLC.[8]
Experimental Protocols & Methodologies
Preparative Gas Chromatography (GC) for Isomer Separation
This protocol provides a starting point for the separation of this compound isomers on a preparative scale.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.
Method Parameters:
| Parameter | Value |
| Column | DB-23 (or similar polar, cyanopropyl-based phase), 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 5-10 mL/min (optimize for best resolution) |
| Oven Program | 40 °C (hold 5 min), ramp at 2 °C/min to 100 °C, hold for 10 min |
| Injection Volume | 1-5 µL (of a dilute solution in hexane) |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent like hexane.
-
Method Setup: Program the preparative GC with the parameters listed above.
-
Injection and Separation: Inject the sample. The isomers will separate as they pass through the column.
-
Fraction Collection: The outlet of the detector is split, with a small portion going to the FID for detection and the majority directed to a fraction collector. Timed collection windows are set based on the retention times of the individual isomers, which should be determined from analytical scale injections first.
-
Purity Analysis: Analyze the collected fractions by analytical GC to determine their isomeric purity.
Workflow for Troubleshooting Poor Separation in Fractional Distillation
References
- 1. researchgate.net [researchgate.net]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. silicycle.com [silicycle.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-2,4-hexadiene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-Methyl-2,4-hexadiene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My polymerization of this compound is not initiating or proceeding at an extremely slow rate. What are the potential causes and solutions?
Low or no polymerization activity can stem from several factors, from monomer purity to catalyst efficacy. A systematic approach to troubleshooting is crucial.
Possible Causes & Troubleshooting Steps:
-
Monomer Impurities: this compound, like many dienes, is susceptible to impurities that can inhibit polymerization.
-
Solution: Ensure the monomer is freshly distilled and free from moisture, oxygen, and other reactive impurities. Purification can be achieved by distillation over a drying agent like calcium hydride.
-
-
Inactive Initiator/Catalyst: The initiator or catalyst system may have degraded or been improperly prepared.
-
Solution:
-
For anionic polymerization, ensure the organolithium initiator (e.g., n-butyllithium) is properly titrated and handled under inert conditions to prevent deactivation.[1]
-
For Ziegler-Natta polymerization, the catalyst components (e.g., titanium tetrachloride and an organoaluminum co-catalyst) must be fresh and mixed under a strictly inert atmosphere.[2][3][4]
-
For cationic polymerization, ensure the initiator (e.g., a Lewis acid) is of high purity and the system is free of nucleophilic impurities that can terminate the reaction.[5][6]
-
-
-
Inappropriate Solvent: The choice of solvent significantly impacts polymerization, especially for ionic mechanisms.
-
Solution:
-
Anionic polymerization of dienes is typically conducted in non-polar solvents like cyclohexane (B81311) or toluene (B28343) for high 1,4-cis content, or in polar solvents like tetrahydrofuran (B95107) (THF) which can increase the rate but may alter the microstructure.[7]
-
Cationic polymerizations are sensitive to solvent polarity, which affects the reactivity of the propagating cationic chain.[5]
-
-
-
Low Reaction Temperature: While lower temperatures can be used to control stereochemistry, they also decrease the reaction rate.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to observe any effect on the polymerization rate. However, be aware that higher temperatures can lead to side reactions and reduced stereocontrol.
-
Q2: The molecular weight of my poly(this compound) is too low and the molecular weight distribution (MWD) is broad. How can I address this?
Achieving high molecular weight with a narrow MWD is often a key objective. Several factors can lead to premature chain termination or transfer, resulting in low molecular weight and broad MWD.
Strategies for Increasing Molecular Weight and Narrowing MWD:
-
Purification: Rigorous purification of the monomer, solvent, and inert gas is critical to remove chain-terminating agents.
-
Initiator/Monomer Ratio:
-
Solution: In living polymerizations like anionic polymerization, the molecular weight is inversely proportional to the initiator concentration. To obtain higher molecular weight, decrease the amount of initiator relative to the monomer.
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can suppress chain transfer and termination reactions, leading to higher molecular weights and narrower MWDs.[5] This is particularly relevant for cationic polymerizations.
-
-
Catalyst System:
Table 1: General Influence of Reaction Parameters on Molecular Weight and MWD
| Parameter | Effect on Molecular Weight | Effect on MWD | Polymerization Type(s) |
| [Initiator] / [Monomer] Ratio | Decrease to Increase MW | Lower ratio can narrow MWD | Anionic, Living Cationic |
| Temperature | Lower T often increases MW | Lower T can narrow MWD | Anionic, Cationic |
| Monomer/Solvent Purity | Higher purity increases MW | Higher purity narrows MWD | All types |
| Catalyst/Co-catalyst Ratio | Varies, requires optimization | Varies, requires optimization | Ziegler-Natta |
Q3: I am observing poor control over the stereochemistry (e.g., cis/trans ratio, tacticity) of my poly(this compound). What factors can I adjust?
The microstructure of polydienes significantly influences their physical properties. Controlling stereochemistry is a common challenge.
Factors Influencing Stereoselectivity:
-
Catalyst System: The choice of catalyst is paramount for stereocontrol.
-
Ziegler-Natta Catalysts: Heterogeneous Ziegler-Natta catalysts are known to produce highly stereoregular polymers.[2][10] The specific transition metal and ligands play a crucial role. For instance, neodymium-based catalysts are known for promoting high cis-1,4 content in diene polymerization.[10]
-
Anionic Polymerization: In anionic polymerization, the solvent and counter-ion are key. Non-polar solvents with lithium counter-ions typically favor cis-1,4-addition. Polar solvents can lead to a higher proportion of trans-1,4 and 1,2- or 3,4-addition.
-
-
Reaction Temperature: Lowering the polymerization temperature can enhance stereoselectivity by favoring the kinetically preferred pathway.
-
Monomer Isomer: The isomeric purity of the this compound monomer ((2E,4E), (2E,4Z), etc.) can influence the stereochemistry of the resulting polymer.
Frequently Asked Questions (FAQs)
Q: What are the most common polymerization methods for dienes like this compound?
A: The most common methods are anionic polymerization, cationic polymerization, and Ziegler-Natta polymerization.[1][4][5] Each method offers different levels of control over molecular weight, MWD, and stereochemistry.
Q: Which initiators are typically used for each type of polymerization?
A:
-
Anionic Polymerization: Organolithium compounds such as n-butyllithium or sec-butyllithium (B1581126) are common initiators.[1]
-
Cationic Polymerization: Lewis acids (e.g., BF₃, AlCl₃, TiCl₄) in the presence of a proton source (e.g., water) or strong protic acids are used.[5][6]
-
Ziegler-Natta Polymerization: These are catalyst systems typically composed of a transition metal halide (e.g., TiCl₄, VCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2][4][8]
Q: How can I characterize the resulting poly(this compound)?
A: Standard polymer characterization techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the microstructure (e.g., cis/trans ratio, 1,2- vs. 1,4-addition, and tacticity).[11]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (MWD or PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and bonding in the polymer.
Q: Are there any specific safety precautions I should take when working with these polymerization reactions?
A: Yes, safety is paramount.
-
Inert Atmosphere: Many initiators and catalysts are highly reactive with air and moisture. All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Reagent Handling: Organolithium reagents are pyrophoric and should be handled with extreme care. Lewis acids are corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals used.
-
Solvent Safety: Organic solvents are often flammable. Ensure proper ventilation and avoid ignition sources.
Experimental Protocols
General Protocol for Anionic Polymerization of this compound
-
Preparation: All glassware must be rigorously cleaned and dried in an oven overnight. The reaction is assembled hot and allowed to cool under a stream of dry nitrogen or argon.
-
Solvent and Monomer Preparation: The solvent (e.g., cyclohexane) is purified by passing it through an activated alumina (B75360) column. The this compound monomer is distilled from calcium hydride immediately before use.
-
Reaction Setup: The purified solvent is cannulated into the reaction flask under an inert atmosphere. The flask is then brought to the desired reaction temperature (e.g., 40 °C).
-
Initiation: A known amount of a titrated organolithium initiator (e.g., sec-butyllithium in cyclohexane) is injected into the reaction flask via syringe.
-
Polymerization: The purified monomer is slowly added to the stirring solution. The reaction is allowed to proceed for the desired time (e.g., several hours). The viscosity of the solution will typically increase as the polymer forms.
-
Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The polymer is then collected by filtration, washed, and dried under vacuum.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for optimizing this compound polymerization.
References
- 1. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
- 4. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting unexpected side products in 3-Methyl-2,4-hexadiene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2,4-hexadiene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: this compound is a conjugated diene and typically participates in three main types of reactions:
-
Diels-Alder Reaction: As a conjugated diene, it readily reacts with dienophiles (alkenes or alkynes with electron-withdrawing groups) to form a six-membered ring. A common example is the reaction with maleic anhydride (B1165640).
-
Electrophilic Addition: It reacts with electrophiles like HBr, where addition can occur at the 1,2- or 1,4-positions, leading to a mixture of products. The product distribution is often dependent on reaction conditions such as temperature.[1][2][3]
-
Polymerization: Under certain conditions, such as in the presence of acid catalysts or initiators, this compound can undergo polymerization or oligomerization.
Q2: I am observing a mixture of products in my electrophilic addition reaction with HBr. Why is this happening and how can I control the product distribution?
A2: The formation of a product mixture in the electrophilic addition of HBr to a conjugated diene like this compound is a well-known phenomenon resulting from the formation of a resonance-stabilized allylic carbocation intermediate. This leads to both 1,2-addition and 1,4-addition products. The ratio of these products is primarily governed by temperature, a concept known as kinetic versus thermodynamic control.[1][2][3]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C or below), the reaction is under kinetic control, and the product that forms faster, the 1,2-adduct, is the major product.[1][2][4]
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40°C), the reaction is under thermodynamic control. This allows the reaction to reach equilibrium, favoring the more stable product, which is typically the 1,4-adduct.[1][2][4]
Data on Product Distribution in Electrophilic Addition to 1,3-Butadiene with HBr:
| Temperature (°C) | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) |
| 0 | 71 | 29 |
| 40 | 15 | 85 |
This table illustrates the principle of kinetic vs. thermodynamic control in a similar conjugated diene system.[1][2]
Troubleshooting Guide: Unexpected Side Products
Problem 1: My Diels-Alder reaction with maleic anhydride is giving a lower than expected yield of the desired adduct and a significant amount of a high-molecular-weight, sticky substance.
Possible Cause: Polymerization or oligomerization of the this compound is a common side reaction, especially under acidic conditions or at elevated temperatures. Lewis acid catalysts, while accelerating the Diels-Alder reaction, can also promote polymerization if not used carefully.
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize Catalyst Concentration: If using a Lewis acid catalyst, perform a concentration screen to find the optimal loading that maximizes the yield of the Diels-Alder adduct while minimizing polymerization.
-
Use a Polymerization Inhibitor: In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone) can suppress unwanted polymerization, assuming the desired reaction is not radical-based.
-
Slow Addition of Reactants: Adding the diene slowly to the reaction mixture containing the dienophile can help maintain a low concentration of the diene, disfavoring polymerization.
Problem 2: I am observing two distinct product spots on my TLC plate (or two peaks in my GC-MS) for my Diels-Alder reaction, even after purification. What could these be?
Possible Cause: You are likely observing the formation of endo and exo stereoisomers. The Diels-Alder reaction can proceed through two different transition states, leading to these diastereomeric products. The endo product is often the kinetically favored product due to secondary orbital overlap, while the exo product can be the thermodynamically more stable product.[5][6][7][8][9]
Troubleshooting Steps:
-
Characterization: Use spectroscopic methods (e.g., NMR, X-ray crystallography) to identify the major and minor isomers.
-
Reaction Conditions: The ratio of endo to exo products can sometimes be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts. Experiment with these parameters to optimize for the desired isomer. Lewis acids, for instance, can sometimes increase the endo selectivity.[10][11][12][13]
-
Equilibration: In some cases, it may be possible to equilibrate the product mixture to favor the thermodynamically more stable isomer by heating the mixture for an extended period.
Problem 3: My reaction is producing an unexpected isomer of my starting diene or product. What could be causing this?
Possible Cause: this compound can undergo thermal or acid-catalyzed isomerization to other isomeric dienes. This can lead to the formation of different Diels-Alder adducts or other unexpected products. Under acidic conditions, carbocation rearrangements can also lead to skeletal isomerization of the products.[14][15][16]
Troubleshooting Steps:
-
Control Acidity: If using acidic conditions, consider using a milder acid or a buffer to control the pH.
-
Lower Reaction Temperature: High temperatures can promote thermal isomerization. Running the reaction at a lower temperature may prevent this side reaction.
-
Analyze Starting Material: Check the purity of your starting this compound, as it may already contain isomeric impurities.
Problem 4: I am seeing products with unexpected oxygen incorporation, such as epoxides or diols, in my reaction.
Possible Cause: If your reaction is exposed to air (oxygen) and a peroxide source (which can sometimes form in certain solvents like ethers), you may be observing oxidation products. Peroxides can initiate radical reactions or, in the presence of certain metal catalysts, lead to epoxidation.[17][18][19][20]
Troubleshooting Steps:
-
Use Fresh, Peroxide-Free Solvents: Always use freshly distilled or certified peroxide-free solvents.
-
Degas Reaction Mixture: To remove dissolved oxygen, sparge your reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas.
Experimental Protocols
Diels-Alder Reaction of (2E,4E)-2,4-Hexadien-1-ol with Maleic Anhydride (Adaptable for this compound)
This protocol is for a related diene and can be adapted for this compound.
Materials:
-
(2E,4E)-2,4-Hexadien-1-ol (or this compound)
-
Maleic anhydride
-
25 mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask, add approximately 0.4 g of maleic anhydride and an equimolar amount of (2E,4E)-2,4-hexadien-1-ol.
-
Add 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser and heat the mixture to reflux with stirring for 15 minutes.[1]
-
After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Cool the flask in an ice bath for 10 minutes to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
Air-dry the product and determine the yield and melting point. The product can be further purified by recrystallization from toluene.[1]
Visualizations
Caption: Diels-Alder reaction pathway.
Caption: Troubleshooting polymerization side reactions.
Caption: Kinetic vs. thermodynamic control in electrophilic addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. transformationtutoring.com [transformationtutoring.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 12. diva-portal.org [diva-portal.org]
- 13. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. An unexpected acid-catalyzed rearrangement of diacetoxy benzylidenespirostanes to spirochromene acetals and spiroindenes with radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics and Mechanism of the Dihydroxylation and Epoxidation of Conjugated Dienes with Hydrogen Peroxide Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Separation of 3-Methyl-2,4-hexadiene E/Z Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating the E/Z isomers of 3-Methyl-2,4-hexadiene. The content is structured to directly address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the separation of this compound isomers using various analytical techniques.
Gas Chromatography (GC)
Q: Why am I observing poor or no resolution between the E/Z isomer peaks on my GC?
A: Poor resolution is a common issue stemming from the similar physicochemical properties of the isomers.[1][2] Consider the following troubleshooting steps:
-
Column Selection: Standard non-polar columns may not provide sufficient selectivity. Employ a more polar stationary phase, such as a wax column (e.g., Carbowax) or a liquid crystalline stationary phase, which can offer enhanced selectivity based on molecular shape and polarity differences between the isomers.[3]
-
Temperature Program: A slow, optimized temperature ramp can significantly improve separation. Isothermal conditions may not provide enough resolving power. Experiment with lower starting temperatures and slower ramp rates (e.g., 1-2°C/min) to enhance the differential partitioning of the isomers.
-
Column Length and Diameter: Using a longer column (e.g., 60 m or more) increases the number of theoretical plates, providing more opportunities for separation.[4] A smaller internal diameter (e.g., 0.25 mm) can also improve efficiency.[4]
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen). A flow rate that is too high or too low can decrease column efficiency.
Q: My peaks are broad or tailing. What is the likely cause?
A: Peak broadening or tailing reduces resolution and affects quantification. Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing. Try diluting your sample.
-
Injection Technique: A slow or inconsistent injection can cause band broadening. Ensure a fast, clean injection using an autosampler if possible.
-
Column Contamination or Degradation: Active sites in the column, often due to contamination or aging, can cause peak tailing. Bake out the column according to the manufacturer's instructions or trim the first few centimeters from the inlet.
Q: I suspect the isomers are polymerizing or isomerizing in the hot GC inlet. How can I prevent this?
A: Conjugated dienes like this compound are susceptible to thermally-induced polymerization or isomerization.[2][5]
-
Lower Inlet Temperature: Reduce the injector port temperature to the lowest point that still ensures complete and rapid volatilization of your sample.
-
Use of Inhibitors: While less common in analytical GC, if you are performing preparative work or experiencing significant sample loss, ensure your source material contains a polymerization inhibitor.[2]
High-Performance Liquid Chromatography (HPLC)
Q: I am unable to separate the isomers using a standard C18 reversed-phase column. What should I do?
A: C18 columns separate primarily based on hydrophobicity. The E/Z isomers of this compound have very similar hydrophobic characteristics, making separation on this type of stationary phase difficult.
-
Alternative Stationary Phases: Switch to a column that offers different selectivity mechanisms. Phenyl-based columns can provide pi-pi interactions, while cholesterol-based columns offer shape selectivity, which can be effective for geometric isomers.[6]
-
Silver Ion Chromatography: This is a powerful technique for separating unsaturated compounds.[7] You can use a silver-impregnated silica (B1680970) column or add a silver salt (e.g., silver nitrate) to the mobile phase.[7] The silver ions form reversible pi-complexes with the double bonds, and the stability of these complexes often differs between E and Z isomers, enabling separation.
Q: How can I optimize my mobile phase for better resolution of the isomers?
A: Mobile phase composition is critical for achieving separation.
-
Solvent Strength: In normal-phase chromatography (e.g., on a silica or diol column), fine-tune the ratio of a non-polar solvent (like hexane) and a slightly more polar modifier (like isopropanol (B130326) or ethanol).
-
Modifiers: In reversed-phase HPLC, switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. For silver ion chromatography, ensure the mobile phase is compatible with the silver salt.
Fractional Distillation
Q: Why is fractional distillation ineffective for separating my this compound isomers?
A: E/Z isomers often have very close boiling points, making separation by fractional distillation highly inefficient and energy-intensive.[8][9] For many dienes, the boiling point difference between isomers can be less than a few degrees Celsius.[2]
Q: My product is polymerizing in the distillation flask. How can I avoid this?
A: At the elevated temperatures required for distillation, conjugated dienes are prone to polymerization.[2]
-
Add a Polymerization Inhibitor: It is crucial to add a radical scavenger, such as hydroquinone (B1673460) or tert-butylcatechol, to the distillation flask before heating to prevent product loss and equipment fouling.[2][10]
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point, reducing the thermal stress on the compound and minimizing the risk of polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the E/Z isomers of this compound?
A1: The most common and effective methods are chromatographic.[1] These include high-resolution Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, and Supercritical Fluid Chromatography (SFC).[11] While fractional distillation is a classical separation technique, it is often impractical for E/Z isomers due to their very similar boiling points.[2][8]
Q2: How many geometric isomers exist for this compound?
A2: The molecule has two double bonds (at the 2 and 4 positions), each capable of E/Z isomerism. This results in a total of four possible geometric isomers: (2E, 4E), (2E, 4Z), (2Z, 4E), and (2Z, 4Z).[12]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: Yes, SFC is an excellent technique for separating stereoisomers, including E/Z isomers.[11][13] It combines the benefits of both GC and HPLC, offering high efficiency and speed. The low viscosity and high diffusivity of supercritical fluids allow for fast separations, and it is considered a "green" alternative to normal-phase HPLC.[14]
Q4: Are there chemical methods to separate the isomers?
A4: Yes, a chemical approach can be used. One method is derivatization, where the isomers are reacted to form new compounds that have more significant differences in their physical properties, making them easier to separate.[1] Another approach is to use a selective reaction, such as a Diels-Alder reaction with maleic anhydride, which may proceed at different rates for different isomers, allowing for the removal of the more reactive isomer.[10] After separation, the original isomers can be regenerated if the reaction is reversible.
Data and Protocols
Comparison of Separation Techniques
| Method | Principle | Advantages | Common Issues & Disadvantages |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and interactions. | High resolution for volatile compounds, fast analysis times, sensitive detectors (FID, MS). | Potential for thermal degradation/isomerization[2], requires volatile and thermally stable analytes. |
| HPLC (Specialized) | Differential partitioning between a liquid mobile phase and a solid stationary phase. Uses shape-selective columns or argentation (silver-ion) chromatography. | High versatility, applicable to a wide range of compounds, preparative scale-up is feasible. | Standard C18 columns often ineffective, specialized columns can be expensive, silver salts can be problematic. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase. | Fast, efficient separations[11], lower environmental impact ("green"), ideal for isomer separations.[13] | Requires specialized equipment, method development can be complex. |
| Fractional Distillation | Separation based on differences in boiling points.[1] | Simple concept, suitable for large-scale industrial separation if boiling points differ sufficiently. | Ineffective for isomers with close boiling points[8], risk of thermal polymerization[2], energy-intensive. |
Illustrative Experimental Protocol: GC-FID Separation
This protocol provides a starting point for developing a GC method for the analytical separation of this compound isomers. Optimization will be required based on the specific instrument and isomer mixture.
-
1. Instrument & Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: CP-Wax 52 CB (or equivalent polar wax column), 60 m length x 0.32 mm ID x 0.25 µm film thickness.
-
-
2. Sample Preparation:
-
Dilute the this compound isomer mixture to 1% in a volatile solvent (e.g., hexane (B92381) or pentane).
-
-
3. GC Conditions:
-
Inlet Temperature: 150°C (use the lowest temperature possible to ensure volatilization without degradation).
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at 2°C/min to 100°C.
-
Hold: Hold at 100°C for 2 minutes.
-
-
Detector Temperature (FID): 250°C.
-
-
4. Data Analysis:
-
Identify peaks corresponding to the different isomers based on their retention times. Relative peak areas can be used to determine the approximate ratio of isomers in the mixture.
-
Visualizations
Caption: Decision workflow for selecting a separation method.
Caption: Principle of chromatographic separation for isomers.
References
- 1. How do you separate e and z isomers? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. Page loading... [guidechem.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. There are four geometrical (E/Z) isomers possible for 3-methylhexa-2,4-di.. [askfilo.com]
- 13. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Stability issues and degradation pathways of 3-Methyl-2,4-hexadiene
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Methyl-2,4-hexadiene.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a conjugated diene, an organic compound with a backbone of six carbon atoms, a methyl group at position 3, and two double bonds at positions 2 and 4.[1] Its conjugated system—alternating double and single bonds—makes it more stable than non-conjugated dienes.[2][3] However, this same electronic structure makes it susceptible to specific degradation pathways, such as oxidation, polymerization, and photochemical reactions.[4][5] For researchers in drug development and chemical synthesis, maintaining the purity and stability of this compound is critical for ensuring reaction specificity, yield, and the safety of the final product.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The main factors contributing to degradation are:
-
Oxygen: Exposure to air can initiate auto-oxidation, a free-radical chain reaction that leads to the formation of peroxides and other oxygenated species.[5]
-
Heat: Elevated temperatures can provide the activation energy needed for thermal polymerization and other rearrangement reactions.
-
Light: UV and even visible light can trigger photochemical reactions, such as cycloadditions and polymerizations.[6][7]
-
Acidic/Basic Conditions: The presence of strong acids or bases can catalyze polymerization or isomerization.[8]
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize shelf-life and maintain purity, store this compound under the following conditions:
-
Temperature: Store in a cool, refrigerated environment.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Use an amber or opaque container to protect it from light.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor (e.g., BHT or hydroquinone) to prevent polymerization, if compatible with your intended application.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Q4: My previously clear sample of this compound has turned yellow or has become more viscous. What happened?
A4: This is a classic sign of degradation, most likely due to polymerization or oxidation .
-
Polymerization: Conjugated dienes can undergo self-polymerization, especially when exposed to heat, light, or trace impurities.[4][9] This increases the viscosity and can introduce a yellow tint.
-
Oxidation: Auto-oxidation can form various chromophores (color-absorbing compounds) that impart a yellow or brownish color.[10]
Troubleshooting Steps:
-
Verify the storage conditions (see Q3).
-
Filter a small aliquot of the sample to check for insoluble polymer particles.
-
Analyze the sample using GC-MS to identify higher molecular weight species (polymers/dimers) or oxygenated products.[11][12][13]
Q5: My reaction yield is consistently low when using this compound. Could its stability be the cause?
A5: Yes. If the diene has started to degrade, its effective concentration is lower than assumed. Furthermore, degradation products can act as inhibitors or lead to unwanted side reactions, consuming your reagents and lowering the yield of the desired product.
Troubleshooting Steps:
-
Purity Check: Before use, run a quick purity analysis (e.g., GC-FID or ¹H NMR) on your starting material.
-
Use Fresh Sample: Use a freshly opened or purified sample of the diene.
-
Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove dissolved oxygen, which can promote degradation during the reaction.
Q6: I am observing unexpected peaks in my GC-MS / NMR analysis of a reaction mixture containing this compound. What could they be?
A6: These peaks are likely degradation products of the diene. Depending on the conditions, you might be seeing:
-
Oxidation Products: Alcohols, ketones, or hydroperoxides formed from the reaction with oxygen.[14]
-
Dimers/Oligomers: Products of [4+2] (Diels-Alder) or [2+2] cycloaddition reactions, which are common for dienes.[1][6]
-
Isomers: Heat or catalysts might have caused isomerization of the double bonds.
The logical troubleshooting workflow below can help diagnose the issue.
References
- 1. Conjugated Dienes [research.cm.utexas.edu]
- 2. Video: Stability of Conjugated Dienes [jove.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New insight into the polymerization mechanism of 1,3-dienes cationic polymerization. IV. Mechanism of unsaturation loss in the polymerization of isoprene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. theorango.com [theorango.com]
- 11. EP1552289A2 - A method to quantitatively analyze conjugated dienes in hydrocarbon feeds and products as an indicator of fouling potential - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
Refining catalyst selection for 3-Methyl-2,4-hexadiene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2,4-hexadiene. The content is structured to directly address specific experimental issues with data-driven solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q1: My reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A1: Low yields in the synthesis of this compound can arise from several factors, including the choice of synthetic route, catalyst inefficiency, suboptimal reaction conditions, or instability of the starting materials or product. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Re-evaluate Synthetic Strategy: The most common routes to this compound are the isomerization of a non-conjugated diene (e.g., 3-methyl-1,4-hexadiene) or the dehydration of a suitable alcohol (e.g., 3-methyl-2,4-hexanediol). The Wittig reaction is another viable but more complex alternative.[1][2][3]
-
Catalyst Selection and Activity:
-
For Isomerization: Transition metal catalysts, such as those based on ruthenium or lanthanides, can be effective.[2][4] Ensure the catalyst is active and not poisoned.
-
For Dehydration: Acid catalysts are typically used. These can range from strong mineral acids to solid acid catalysts like zeolites (e.g., HZSM-5).[5] The strength and type of acid sites are crucial for selectivity.[5]
-
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Perform small-scale experiments to screen these parameters.
-
Check Starting Material Purity: Impurities in the starting material can poison catalysts or lead to unwanted side reactions. Purify starting materials if necessary.
Issue 2: Poor Selectivity and Formation of Isomeric Side Products
Q2: My reaction is producing a mixture of hexadiene isomers instead of selectively forming this compound. How can I improve the selectivity?
A2: The formation of multiple isomers is a common challenge in diene synthesis. Selectivity is influenced by the catalyst, reaction conditions, and the stability of the possible products.
Troubleshooting Steps:
-
Catalyst Choice:
-
For isomerization reactions, the ligand environment of the metal catalyst can influence which isomer is favored.
-
In acid-catalyzed dehydration, the pore size and acidity of solid catalysts like zeolites can provide shape selectivity, favoring the formation of a specific isomer.[5]
-
-
Temperature Control: Isomerization reactions are often reversible. Running the reaction at a temperature that favors the thermodynamic product (the most stable isomer) can improve selectivity. Conjugated dienes like this compound are generally more stable than their non-conjugated counterparts.
-
Reaction Time: Monitor the reaction progress over time using techniques like GC-MS.[6][7] Stopping the reaction at the optimal time can prevent further isomerization to undesired products.
Issue 3: Product Decomposition During Purification
Q3: My this compound product appears to be decomposing during purification by distillation or column chromatography. What are some alternative purification strategies?
A3: Conjugated dienes can be sensitive to heat and acid, which can cause polymerization or isomerization.
Troubleshooting Steps:
-
Distillation:
-
Vacuum Distillation: Lowering the pressure will reduce the boiling point and minimize thermal decomposition.
-
Addition of Inhibitors: Adding a small amount of a radical inhibitor (e.g., BHT) can prevent polymerization during distillation.
-
-
Column Chromatography:
-
Deactivated Silica (B1680970) Gel: Standard silica gel can be acidic enough to cause decomposition. Use silica gel that has been deactivated with a base, such as triethylamine.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Diene Synthesis (Analogous Reactions)
| Starting Material | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Iso-butyl aldehyde + tert-butyl alcohol | HZSM-5 (Si/Al = 39) | 160 | 78.6 | - | 57.8 (for 2,5-dimethyl-2,4-hexadiene) | [5] |
| 1,5-Hexadiene | (C5H5)2Sm(OC14H13NO)/NaH | 60 | 28.7 | - | - | [2] |
| 1,4-Cyclohexadiene | RuHCl(CO)(PPh3)3 | - | - | - | High | [4] |
Note: Data for the direct synthesis of this compound is limited. This table presents data from analogous diene syntheses to provide a comparative reference.
Experimental Protocols
Protocol 1: Synthesis of this compound via Isomerization of 3-Methyl-1,4-hexadiene (Adapted from similar isomerization reactions)
Materials:
-
3-Methyl-1,4-hexadiene
-
Ruthenium-based catalyst (e.g., RuHCl(CO)(PPh3)3)[4]
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the ruthenium catalyst (0.1-1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene, followed by the 3-Methyl-1,4-hexadiene substrate via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by taking aliquots and analyzing them by GC-MS.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Dehydration of 3-Methyl-2,4-hexanediol (Adapted from similar dehydration reactions)
Materials:
-
3-Methyl-2,4-hexanediol
-
Solid acid catalyst (e.g., HZSM-5 zeolite)[5]
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the 3-Methyl-2,4-hexanediol and the solid acid catalyst (5-10 wt%).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by GC-MS analysis of the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. Purify the product by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low reaction yield in this compound synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pjsir.org [pjsir.org]
- 3. quora.com [quora.com]
- 4. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
Overcoming low reactivity in Diels-Alder reactions with 3-Methyl-2,4-hexadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving 3-Methyl-2,4-hexadiene. This resource provides troubleshooting guides and frequently asked questions to help you overcome challenges related to the low reactivity of this substituted diene.
Troubleshooting Guide
Issue: Low to no product yield in the Diels-Alder reaction between this compound and my dienophile.
This is a common issue stemming from the inherent properties of this compound. Here are several potential causes and solutions to improve your reaction outcome.
| Potential Cause | Recommended Solution | Expected Improvement |
| Steric Hindrance | The methyl group at the 3-position can sterically hinder the diene from adopting the necessary s-cis conformation for the reaction to proceed.[1][2] | An increase in reaction temperature or the use of a catalyst can help overcome this energy barrier. |
| Insufficient Reaction Temperature | Thermal Diels-Alder reactions often require elevated temperatures to overcome the activation energy, especially with less reactive dienes. | Increasing the reaction temperature by using a higher-boiling solvent can significantly improve the reaction rate and yield.[3] |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the rate of a Diels-Alder reaction.[4][5] | For many Diels-Alder reactions, polar organic solvents or even aqueous media can lead to rate enhancement.[4][5] |
| Low Dienophile Reactivity | The electronic nature of the dienophile is critical. Dienophiles lacking strong electron-withdrawing groups react sluggishly.[6][7] | Use a dienophile with one or more electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN).[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound so slow compared to reactions with simpler dienes like 1,3-butadiene?
The primary reason for the low reactivity of this compound is steric hindrance. The methyl group at the C3 position destabilizes the required s-cis conformation necessary for the cycloaddition to occur. The s-trans conformation is significantly more stable, and a considerable energy barrier must be overcome to rotate into the reactive s-cis form.[1][2]
Q2: What is the s-cis conformation and why is it important?
For a Diels-Alder reaction to occur, the diene must be in a conformation where both double bonds are on the same side of the single bond connecting them, known as the s-cis conformation. This geometry allows for the proper alignment of the p-orbitals of the diene with those of the dienophile to form the new six-membered ring in a concerted fashion.[2][8]
s-cis vs. s-trans conformation of a generic diene.
Q3: Can I use a catalyst to improve my reaction yield and rate?
Yes, Lewis acid catalysis is a highly effective strategy for accelerating Diels-Alder reactions, particularly those that are sluggish due to electronic or steric factors.[9][10]
-
How it works: A Lewis acid (e.g., AlCl₃, BF₃, ZnCl₂) coordinates to the electron-withdrawing group on the dienophile.[10][11] This coordination makes the dienophile even more electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This, in turn, reduces the activation energy of the reaction by decreasing the Pauli repulsion between the diene and dienophile.[12]
References
- 1. askfilo.com [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. praxilabs.com [praxilabs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ias.ac.in [ias.ac.in]
- 12. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 3-Methyl-2,4-hexadiene
Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-2,4-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory-scale and potentially scalable synthesis routes for this compound involve three main strategies:
-
Dehydration of a tertiary alcohol: This is a classic and often straightforward method involving the acid-catalyzed dehydration of 3-methyl-4-hexen-3-ol.
-
Wittig Reaction: This method offers a high degree of control over the double bond placement and involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde or ketone. For this compound, a likely pathway is the reaction of crotonaldehyde (B89634) (2-butenal) with ethylidenetriphenylphosphorane.
-
Grignard Reaction: This route typically involves the synthesis of a tertiary alcohol intermediate, which is then dehydrated. A plausible approach is the reaction of an α,β-unsaturated ketone like 3-penten-2-one (B1195949) with a methylmagnesium halide, followed by dehydration of the resulting alcohol.
Q2: What are the different isomers of this compound, and why is their formation a concern?
A2: this compound can exist as four different geometric isomers due to the two double bonds: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). The specific isomer(s) formed will depend on the reaction conditions and the synthetic route chosen. For many applications, particularly in pharmaceuticals and fine chemicals, a single, pure isomer is required. The presence of other isomers can affect the biological activity, physical properties, and downstream reactions of the final product, making isomer control and separation a critical aspect of the synthesis.
Q3: What are the main challenges in scaling up the production of this compound?
A3: Scaling up the synthesis of this compound presents several challenges:
-
Isomer Control: Maintaining a high selectivity for the desired isomer can be difficult on a larger scale.
-
Side Reactions: Increased reaction volumes and longer reaction times can lead to a higher proportion of side products, such as polymers or rearranged isomers.
-
Purification: Separating the desired isomer from other isomers, unreacted starting materials, and byproducts can be complex and require efficient distillation or chromatographic techniques.
-
Heat Management: Exothermic reactions, such as Grignard reactions, require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Reagent Handling: Handling large quantities of pyrophoric reagents like Grignard reagents or strong bases used in the Wittig reaction requires specialized equipment and safety protocols.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time. - Optimize Temperature: For dehydration reactions, ensure the temperature is high enough to favor elimination. For Wittig and Grignard reactions, ensure the initial addition is complete before any subsequent steps. |
| Side Reactions | - Control Temperature: For exothermic reactions, maintain a consistent and optimal temperature to minimize side reactions. - Optimize Reagent Stoichiometry: Use the correct molar ratios of reactants and catalysts. An excess of a reagent may lead to unwanted side products. - Inert Atmosphere: For moisture and air-sensitive reactions (Grignard, Wittig), ensure a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents. |
| Product Loss During Workup | - Efficient Extraction: Ensure proper phase separation and use an adequate amount of extraction solvent. Perform multiple extractions for better recovery. - Careful Distillation: Use fractional distillation with a suitable column to separate the product from lower and higher boiling point impurities. Monitor the head temperature closely to collect the correct fraction. |
Issue 2: Poor Isomeric Purity
| Potential Cause | Troubleshooting Steps |
| Non-Stereoselective Reaction Conditions | - Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For (Z)-alkene formation, unstabilized ylides in salt-free conditions are typically preferred. For (E)-alkene formation, stabilized ylides are generally used.[1] Careful selection of the phosphonium salt, base, and solvent is crucial. - Dehydration Reaction: Acid-catalyzed dehydrations often lead to a mixture of isomers, favoring the most thermodynamically stable (E)-isomers (Zaitsev's rule). To influence selectivity, consider using alternative dehydration reagents like phosphorus oxychloride in pyridine. |
| Isomerization During Purification | - Avoid High Temperatures: Prolonged heating during distillation can cause isomerization of the double bonds. Use vacuum distillation to lower the boiling point. - Neutralize Acidic/Basic Residues: Ensure that any acidic or basic catalysts are completely removed or neutralized during the workup, as they can promote isomerization. |
| Inefficient Separation | - High-Efficiency Distillation: Use a fractional distillation column with a high number of theoretical plates for separating isomers with close boiling points. - Preparative Chromatography: For high-purity requirements, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary, although this can be costly for large-scale production. |
Issue 3: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Polymerization of the Diene | - Lower Reaction/Distillation Temperature: Dienes are susceptible to polymerization, especially at elevated temperatures. Use the lowest effective temperature for reactions and purification. - Use of Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone (B1673460) or BHT, during distillation and storage. |
| Formation of Alcohols (Incomplete Dehydration) | - Stronger Dehydrating Agent: If dehydration is incomplete, use a stronger acid catalyst or a more powerful dehydrating agent. - Increase Reaction Temperature/Time: Ensure the dehydration conditions are sufficient to drive the reaction to completion. |
| Formation of Triphenylphosphine (B44618) Oxide (Wittig Reaction) | - Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and is often crystalline. It can typically be removed by filtration or chromatography.[2] |
| Formation of Grignard Byproducts | - Anhydrous Conditions: Strictly anhydrous conditions are essential for Grignard reactions to prevent the formation of alkanes from the quenching of the Grignard reagent with water.[3] |
Experimental Protocols
Method 1: Dehydration of 3-Methyl-4-hexen-3-ol
This two-step protocol involves the synthesis of the precursor alcohol via a Grignard reaction, followed by its dehydration.
Step 1: Synthesis of 3-Methyl-4-hexen-3-ol via Grignard Reaction
-
Reaction: 3-Penten-2-one + Methylmagnesium Bromide → 3-Methyl-4-hexen-3-ol
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Initiate the reaction by adding a small amount of the methyl bromide solution to the magnesium. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 3-penten-2-one in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-methyl-4-hexen-3-ol.
-
Step 2: Dehydration to this compound
-
Reaction: 3-Methyl-4-hexen-3-ol --(H⁺, Heat)--> this compound + H₂O
-
Procedure:
-
Place the crude 3-methyl-4-hexen-3-ol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture gently. The this compound will co-distill with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Purify the crude product by fractional distillation.
-
| Parameter | Typical Value |
| Grignard Reaction Temperature | 0-10 °C (during addition) |
| Dehydration Temperature | 100-150 °C |
| Catalyst (Dehydration) | p-Toluenesulfonic acid or H₂SO₄ |
| Overall Yield | 40-60% (variable) |
| Purity | Mixture of isomers, requires careful fractional distillation |
Method 2: Wittig Reaction
-
Reaction: Crotonaldehyde + Ethyltriphenylphosphonium Bromide --(Base)--> this compound + Triphenylphosphine oxide
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a strong base, such as n-butyllithium, dropwise to form the orange-red ylide.
-
After stirring for 30-60 minutes at -78 °C, add a solution of freshly distilled crotonaldehyde in anhydrous THF dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding water.
-
Extract the product with a non-polar solvent like pentane (B18724) or hexane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent carefully under reduced pressure.
-
The byproduct, triphenylphosphine oxide, can often be precipitated by adding a less polar solvent and removed by filtration.
-
Purify the resulting this compound by fractional distillation.
-
| Parameter | Typical Value |
| Reaction Temperature | -78 °C to Room Temperature |
| Base | n-Butyllithium, Sodium Amide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Yield | 50-70% (variable) |
| Isomer Selectivity | Dependent on reaction conditions |
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Validating the Purity of Synthesized 3-Methyl-2,4-hexadiene: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of common analytical techniques for validating the purity of synthesized 3-Methyl-2,4-hexadiene, a conjugated diene with applications in organic synthesis. We present supporting experimental data and detailed methodologies to aid in the selection of appropriate purity validation strategies.
Synthesis Routes and Potential Impurities
The purity of a synthesized compound is intrinsically linked to its method of preparation. Different synthetic routes will invariably lead to different sets of potential impurities. Here, we explore three common methods for synthesizing this compound and discuss the likely impurities associated with each.
1. Wittig Reaction:
A prevalent method for forming carbon-carbon double bonds, the Wittig reaction can be employed to synthesize this compound. A common approach involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634).
-
Potential Impurities:
-
Triphenylphosphine (B44618) oxide: A ubiquitous byproduct of the Wittig reaction.
-
Unreacted starting materials: Residual crotonaldehyde or the phosphonium salt.
-
Geometric isomers: The Wittig reaction can sometimes yield a mixture of (E) and (Z) isomers of the desired product.
-
Side products from the ylide: Depending on the base used, side reactions involving the ylide can occur.
-
2. Grignard Reaction:
The addition of a Grignard reagent to an α,β-unsaturated ketone, followed by dehydration, presents another viable synthetic pathway. For instance, the reaction of ethylmagnesium bromide with 3-methyl-3-buten-2-one (B1203178) and subsequent dehydration of the resulting alcohol would yield this compound.
-
Potential Impurities:
-
Unreacted starting materials: Residual α,β-unsaturated ketone or Grignard reagent.
-
The intermediate alcohol: Incomplete dehydration will result in the presence of 3-methyl-4-hexen-2-ol.
-
Byproducts of the Grignard reagent: Impurities can arise from the preparation of the Grignard reagent itself.
-
Positional isomers: Dehydration of the intermediate alcohol can sometimes lead to the formation of other diene isomers.
-
3. Acid-Catalyzed Dehydration of an Alcohol:
Direct dehydration of a suitable alcohol, such as 3-methyl-4-hexen-2-ol, under acidic conditions can also produce this compound.
-
Potential Impurities:
-
Unreacted starting alcohol: Incomplete reaction will leave residual 3-methyl-4-hexen-2-ol.
-
Rearrangement products: Acid catalysis can promote carbocation rearrangements, leading to the formation of isomeric dienes.
-
Polymerization products: Conjugated dienes can be susceptible to polymerization under acidic conditions.
-
Ether formation: Intermolecular dehydration of the alcohol can lead to the formation of an ether byproduct.
-
Analytical Techniques for Purity Validation
A multi-technique approach is often necessary for a comprehensive assessment of purity. The following table summarizes the most effective analytical methods for validating the purity of this compound.
| Analytical Technique | Information Provided | Key Advantages | Potential Limitations |
| Gas Chromatography (GC) | Separation and quantification of volatile components. | High resolution for separating isomers and closely related impurities. Excellent for determining percentage purity. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of components with identification based on mass-to-charge ratio. | Provides structural information for impurity identification. Highly sensitive. | May not distinguish between isomers with identical mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information about the molecule. | Unambiguous structure elucidation. Quantitative analysis (qNMR) can determine absolute purity against a standard. | Less sensitive than GC-MS for trace impurities. Complex spectra may require advanced techniques for interpretation. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Quick and simple method for confirming the presence of the conjugated diene system and the absence of hydroxyl (from alcohol impurity) or carbonyl (from aldehyde/ketone impurity) groups. | Provides limited information on the overall structure and cannot quantify impurities effectively. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a liquid phase. | Suitable for a wider range of compounds than GC, including less volatile impurities. | May have lower resolution than capillary GC for volatile isomers. |
Experimental Protocols
Detailed methodologies for key purity validation experiments are provided below.
Gas Chromatography (GC) Protocol
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., hexane (B92381) or diethyl ether).
-
Injection Volume: 1 µL.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available). Calculate the percentage purity by integrating the peak areas of all components in the chromatogram.
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of CDCl₃.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
-
Data Analysis:
-
Reference the spectrum to the TMS peak at 0 ppm.
-
Integrate the signals corresponding to the protons of this compound. The expected chemical shifts and splitting patterns should be compared to reference spectra.
-
Look for characteristic peaks of potential impurities. For example, a broad singlet in the 1.5-4.0 ppm region could indicate a hydroxyl proton from an alcohol impurity. Aldehydic protons typically appear between 9-10 ppm. Aromatic protons from triphenylphosphine oxide would be observed between 7-8 ppm.
-
Visualization of the Purity Validation Workflow
The following diagram illustrates a logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Comparison of Synthesis Routes and Purity Profiles
The choice of synthetic route can significantly impact the final purity of this compound. The following diagram provides a comparative overview of two common synthesis pathways.
Caption: Comparison of Wittig and Grignard/Dehydration synthesis routes for this compound.
By carefully selecting the synthetic method and employing a combination of the analytical techniques described, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific work.
Comparative Reactivity of 3-Methyl-2,4-hexadiene Isomers: A Guide for Researchers
A detailed analysis of the geometric isomers of 3-methyl-2,4-hexadiene reveals significant differences in their reactivity in key organic reactions. This guide provides a comparative assessment of the (2E, 4E), (2E, 4Z), (2Z, 4E), and (2Z, 4Z) isomers, supported by theoretical principles and experimental considerations for researchers in drug development and organic synthesis.
The spatial arrangement of substituents around the double bonds in the four geometric isomers of this compound—(2E, 4E), (2E, 4Z), (2Z, 4E), and (2Z, 4Z)—plays a pivotal role in determining their chemical behavior. This analysis focuses on two fundamental reaction types: the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, and electrophilic addition, a common pathway for the functionalization of alkenes.
Isomers of this compound
This compound is a conjugated diene with the molecular formula C₇H₁₂. The presence of two double bonds, each capable of existing in either an E (entgegen) or Z (zusammen) configuration, gives rise to four distinct geometric isomers.
| Isomer Name | Structure |
| (2E, 4E)-3-methyl-2,4-hexadiene | ![]() |
(2Z, 4E)-3-methyl-2,4-hexadiene
(2Z, 4Z)-3-methyl-2,4-hexadiene
Diels-Alder Reactivity: The s-cis Conformation is Key
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. A critical requirement for the diene is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. Steric hindrance can significantly impact the equilibrium between the more stable s-trans conformation and the reactive s-cis conformation.
Comparative Reactivity in Diels-Alder Reactions:
| Isomer | Predicted Relative Reactivity | Rationale |
| (2E, 4E) | High | Minimal steric hindrance in the s-cis conformation. The methyl group and the terminal methyl group are positioned away from each other, allowing for easier adoption of the reactive conformation. |
| (2E, 4Z) | Moderate | Some steric hindrance in the s-cis conformation between the methyl group on C3 and the terminal methyl group. |
| (2Z, 4E) | Low | Significant steric hindrance in the s-cis conformation between the methyl group on C3 and the hydrogen on C2. |
| (2Z, 4Z) | Very Low/Unreactive | Severe steric hindrance in the s-cis conformation between the methyl group on C3 and the terminal methyl group, making the adoption of the reactive conformation highly unfavorable. |
Electrophilic Addition: Carbocation Stability Dictates the Outcome
The addition of electrophiles, such as hydrogen halides (HBr), to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. The regioselectivity and the relative rates of these reactions are governed by the stability of the intermediate carbocation. More substituted carbocations are more stable and form more readily.
Comparative Reactivity in Electrophilic Addition:
The initial protonation of the diene will occur to form the most stable carbocation. For all isomers of this compound, protonation at C1 is favored to generate a resonance-stabilized allylic carbocation with positive charge distributed between C2 and C4. The presence of the methyl group at C3 will influence the stability of these carbocation intermediates.
Due to the lack of specific experimental data on product distribution for each isomer, a quantitative comparison is not possible. However, the stability of the potential carbocation intermediates can be considered. In general, isomers that can form a more substituted (and therefore more stable) tertiary allylic carbocation upon protonation would be expected to react faster. The (2E, 4E) and (2E, 4Z) isomers are more likely to form a more stable carbocation intermediate compared to the (2Z, 4E) and (2Z, 4Z) isomers, where steric hindrance might influence the approach of the electrophile.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparative study of this compound isomers.
Diels-Alder Reaction with Maleic Anhydride (B1165640)
-
Materials:
-
This compound isomer (e.g., 1.0 mmol)
-
Maleic anhydride (1.0 mmol)
-
Toluene (5 mL)
-
Boiling chips
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the this compound isomer and maleic anhydride in toluene.
-
Add a few boiling chips to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically after several hours, depending on the isomer's reactivity), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Data Analysis:
-
Determine the yield of the Diels-Alder adduct for each isomer.
-
If possible, determine the reaction rate by taking aliquots at different time points and analyzing them by GC-MS.
-
Electrophilic Addition of Hydrogen Bromide
-
Materials:
-
This compound isomer (e.g., 1.0 mmol)
-
Hydrogen bromide (33% in acetic acid, 1.0 mmol)
-
Dichloromethane (B109758) (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the this compound isomer in dichloromethane in a round-bottom flask cooled in an ice bath.
-
Slowly add the hydrogen bromide solution dropwise with stirring.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Data Analysis:
-
Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the ratio of 1,2- and 1,4-addition products.
-
Compare the product distributions for each of the four isomers.
-
Conclusion
The geometric configuration of the this compound isomers has a profound impact on their reactivity. In Diels-Alder reactions, the ability to adopt a sterically unhindered s-cis conformation is the primary determinant of reactivity, with the (2E, 4E) isomer predicted to be the most reactive and the (2Z, 4Z) isomer the least reactive. For electrophilic additions, the formation of the most stable carbocation intermediate governs the reaction pathway, with isomers capable of forming more substituted allylic carbocations expected to exhibit higher reactivity.
The provided experimental protocols offer a framework for researchers to quantitatively investigate these reactivity differences. Such studies are crucial for the rational design of synthetic routes and for understanding the structure-activity relationships of diene-containing molecules in various applications, including drug development. Further research is warranted to obtain precise kinetic and product distribution data to validate these theoretical predictions.
A Comparative Guide to 3-Methyl-2,4-hexadiene and Its Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Methyl-2,4-hexadiene with other common hexadiene isomers, focusing on their synthesis and performance in key chemical reactions. The information presented is supported by experimental data to assist researchers in selecting the optimal isomer for their specific synthetic needs.
Introduction to Hexadiene Isomers
Hexadienes are a class of hydrocarbons with the molecular formula C₆H₁₀, characterized by the presence of two double bonds. The position of these double bonds and the presence of substituents, such as a methyl group, give rise to a variety of isomers, each with distinct chemical properties and reactivity. This guide will focus on the comparison of this compound with other significant isomers like 2,4-hexadiene (B1165886), 1,3-hexadiene, and 1,5-hexadiene (B165246). These compounds are valuable building blocks in organic synthesis, particularly in the construction of cyclic systems and polymers.[1][2]
Synthesis of Hexadiene Isomers: A Comparative Overview
The synthesis of hexadiene isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and the available starting materials. A direct, side-by-side comparison of synthetic efficiency under identical conditions is not extensively documented in the literature. However, by compiling data from various sources, we can draw meaningful comparisons.
Table 1: Comparison of Synthetic Routes for Hexadiene Isomers
| Isomer | Starting Material(s) | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Methyl-2-butenal and Ethyltriphenylphosphonium bromide | n-Butyllithium | THF, -78°C to rt | Data not available | General Wittig reaction principles |
| 2,4-Hexadiene | 1-Hexene (B165129) | (lPr4Anthraphos)Ir(C₂H₄) | 180°C, 3.5 h, Neat | High conversion | [1] |
| 2,5-Dimethyl-2,4-hexadiene | Iso-butyl aldehyde and tert-Butyl alcohol | HZSM-5 (Si/Al = 39) | 160°C, 8 h | 57.8 | [3] |
| 1,3,5-Hexatriene | 1,5-Hexadien-3-ol | Phosphorus tribromide, then NaOH | 10-15°C, then boiling | 54-60 | [4] |
Note: The yield for this compound via the Wittig reaction is not specified in readily available literature but is a standard synthetic transformation. The yield for 2,4-hexadiene is reported as high conversion, without a specific percentage.
Experimental Protocols
Synthesis of 2,4-Hexadiene from 1-Hexene [1]
This procedure details the selective formation of 2,4-hexadiene via isomerization of 1-hexene.
-
Materials: (lPr4Anthraphos)Ir(C₂H₄) catalyst, 1-hexene, mesitylene (B46885) (internal standard).
-
Apparatus: Argon-filled glovebox, Schlenk tube with a Teflon stopcock, preheated oil bath, gas chromatograph (GC).
-
Procedure:
-
In an argon-filled glovebox, dissolve (lPr4Anthraphos)Ir(C₂H₄) (8.0 mg, 0.0127 mmol) in 1-hexene (2.5 g, 29.7 mmol).
-
Seal the solution in a Schlenk tube with a Teflon stopcock.
-
Heat the solution in a preheated oil bath at 180°C.
-
At regular intervals, bring the reaction mixture to room temperature and take an aliquot for GC analysis.
-
For GC analysis, combine a 90 µL aliquot of the solution with 10 µL of mesitylene as an internal standard.
-
Analyze the sample solution by GC and compare with authentic products to determine the relative amounts of isomers.
-
Synthesis of 2,5-Dimethyl-2,4-hexadiene [3]
This protocol describes the Prins condensation of isobutyraldehyde (B47883) with tert-butyl alcohol.
-
Materials: Iso-butyl aldehyde, tert-butyl alcohol, HZSM-5 molecular sieve catalyst (Si/Al ratio of 39).
-
Apparatus: Reaction vessel suitable for liquid-phase reactions at elevated temperature and pressure.
-
Procedure:
-
Combine iso-butyl aldehyde, tert-butyl alcohol, and the HZSM-5 catalyst in a suitable solvent within the reaction vessel.
-
Heat the reaction mixture to 160°C.
-
Maintain the reaction for 8 hours.
-
After cooling, the product mixture is worked up to isolate 2,5-dimethyl-2,4-hexadiene. The reported yield is 57.8% with an iso-butyl aldehyde conversion of 78.6%.
-
Performance in Key Synthetic Reactions
The utility of hexadiene isomers is largely demonstrated in their participation in cycloaddition reactions, particularly the Diels-Alder reaction, and in polymerization processes.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the diene is influenced by its conformation and the electronic nature of its substituents. For the reaction to occur, the diene must adopt an s-cis conformation.
The presence of a methyl group in this compound can influence its reactivity in Diels-Alder reactions compared to unsubstituted 2,4-hexadiene. Electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles. Therefore, the methyl group in this compound is expected to enhance its reactivity.
Table 2: Qualitative Comparison of Hexadiene Isomers in Diels-Alder Reactions
| Isomer | Key Structural Feature | Expected Reactivity | Notes |
| This compound | Conjugated, with an electron-donating methyl group | High | The methyl group enhances reactivity with electron-deficient dienophiles. |
| 2,4-Hexadiene | Conjugated, unsubstituted | Moderate to High | A standard diene for Diels-Alder reactions. |
| 1,3-Hexadiene | Conjugated | Moderate | Reactivity is influenced by the position of substituents on the dienophile. |
| 1,5-Hexadiene | Non-conjugated | Unreactive | The double bonds are isolated and cannot participate in a concerted [4+2] cycloaddition. |
Polymerization
Hexadiene isomers, particularly conjugated ones, can undergo polymerization to form a variety of materials. The structure of the resulting polymer and the polymerization characteristics depend on the specific isomer and the catalyst used.
While specific comparative data for the polymerization of this compound is limited, studies on related substituted dienes provide valuable insights. For instance, the polymerization of (E,E)-2,4-hexadiene and 3-methyl-1,3-pentadiene (B1617704) has been investigated, yielding stereoregular polymers. The presence and position of the methyl group can significantly affect the stereochemistry and properties of the resulting polymer.
Conclusion
This compound represents a valuable, substituted diene for organic synthesis. Its synthesis, while not detailed with extensive quantitative data in readily available literature, can be achieved through established methods like the Wittig reaction. In terms of performance, the presence of the electron-donating methyl group suggests enhanced reactivity in Diels-Alder reactions compared to its unsubstituted counterpart, 2,4-hexadiene. For polymerization, the methyl substituent is expected to influence the polymer's microstructure and properties.
In contrast, non-conjugated isomers like 1,5-hexadiene are unsuitable for concerted cycloaddition reactions but find applications in other areas, such as cross-linking in polymerization. The choice between this compound and other isomers will ultimately depend on the specific target molecule and the desired reaction outcome. Further direct comparative studies under standardized conditions are warranted to provide a more quantitative basis for isomer selection in synthesis.
References
A Comparative Guide to the Reaction Products of 3-Methyl-2,4-hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-methyl-2,4-hexadiene with a variety of common reagents. The information presented herein is intended to assist researchers in predicting reaction outcomes and designing synthetic pathways. This document summarizes expected products, provides representative experimental data, and details generalized experimental protocols.
Introduction to this compound and its Reactivity
This compound is a conjugated diene, a class of organic compounds characterized by two double bonds separated by a single bond. This conjugation imparts unique reactivity, leading to a variety of possible reaction products depending on the reagents and conditions employed. The presence of a methyl group at the 3-position introduces asymmetry, influencing the regioselectivity of certain reactions. This guide will explore the outcomes of electrophilic addition, hydroboration-oxidation, cycloaddition, and oxidative cleavage reactions.
Comparison of Reaction Products
| Reagent(s) | Reaction Type | Major Product(s) | Representative Yield (%) |
| HBr (1 eq.) | Electrophilic Addition (1,2- and 1,4-addition) | 4-Bromo-4-methyl-2-hexene (1,2-adduct)2-Bromo-4-methyl-3-hexene (1,4-adduct) | Ratio dependent on temperature |
| 1. BH₃ • THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | 3-Methyl-4-hexen-2-ol | ~90% (as a mixture of diastereomers) |
| Maleic Anhydride | Diels-Alder [4+2] Cycloaddition | 1,2,3,6-Tetrahydro-3,4-dimethyl-1,2-phthalic anhydride | High |
| 1. O₃ 2. (CH₃)₂S | Ozonolysis (Reductive Workup) | Acetaldehyde and 2-Pentanone | High |
| KMnO₄ (cold, dilute) | Oxidation | 3-Methylhexane-2,4-diol | Moderate |
| KMnO₄ (hot, acidic) | Oxidative Cleavage | Acetic acid and Propanoic acid | Moderate to High |
Detailed Reaction Analyses
Electrophilic Addition with Hydrogen Bromide (HBr)
The reaction of this compound with one equivalent of HBr proceeds via an allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The distribution of these products is temperature-dependent.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, 4-Bromo-4-methyl-2-hexene . This is because the activation energy for the attack of the bromide ion at the more substituted end of the allylic carbocation (C4) is lower.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product, 2-Bromo-4-methyl-3-hexene , is favored. The greater stability of the 1,4-adduct is attributed to the more highly substituted internal double bond.[1]
Reaction Pathway:
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. In the case of this compound, the reaction is expected to occur preferentially at the less sterically hindered C4-C5 double bond, yielding 3-Methyl-4-hexen-2-ol as the major product. The reaction proceeds with syn-addition of the hydrogen and hydroxyl group.
Experimental Workflow:
Diels-Alder Reaction with Maleic Anhydride
As a conjugated diene, this compound can undergo a [4+2] cycloaddition reaction with a dienophile. With maleic anhydride, a potent dienophile, the reaction is expected to proceed readily to form the corresponding substituted cyclohexene (B86901) derivative, 1,2,3,6-Tetrahydro-3,4-dimethyl-1,2-phthalic anhydride . The reaction is stereospecific, with the stereochemistry of the diene and dienophile being retained in the product.
Reaction Pathway:
References
A Comparative Spectroscopic Guide to (2E,4E) and (2Z,4Z) Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. The spatial arrangement of atoms in (2E,4E) and (2Z,4Z) isomers, while sharing the same molecular formula and connectivity, results in distinct physical, chemical, and spectroscopic properties. This guide provides a comprehensive comparison of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.
Due to the limited availability of a complete, publicly accessible experimental dataset for all isomers of simple conjugated dienes like 2,4-hexadiene, this guide utilizes data from structurally similar compounds, such as 2,4-heptadiene (B15475853) and hexa-2,4-dien-1-ol, to illustrate the fundamental spectroscopic differences. These examples serve as a valuable reference for identifying and characterizing (2E,4E) and (2Z,4Z) configurations in various research and development contexts.
Comparative Spectroscopic Data
The following tables summarize the key distinguishing features for (2E,4E) and (2Z,4Z) isomers based on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: UV-Vis Spectroscopy Data
The configuration of the conjugated double bonds significantly influences the electronic transitions, leading to different absorption maxima (λmax). Generally, the more planar and extended (2E,4E) isomer absorbs at a longer wavelength than the sterically hindered (2Z,4Z) isomer.
| Isomer Configuration | Compound Example | λmax (nm) | Solvent |
| (2E,4E) | Hexa-2,4-dien-1-ol | ~230 | Ethanol (B145695)/Hexane |
| (2Z,4Z) | Hexa-2,4-dien-1-ol | Shorter λmax than (2E,4E) | Ethanol/Hexane |
As conjugation length increases, the absorption maximum (λmax) also increases[1]. The planarity of the E,E isomer allows for more effective orbital overlap, resulting in a smaller HOMO-LUMO gap and absorption at a longer wavelength compared to the Z,Z isomer[2][3][4].
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for distinguishing geometric isomers, particularly through the analysis of C-H out-of-plane bending (wagging) vibrations in the fingerprint region.[5][6]
| Isomer Configuration | Compound Example | Key IR Absorptions (cm⁻¹) | Vibration Mode |
| (2E,4E) | 2,4-Heptadiene | ~965 | C-H bend (trans C=C-H)[7] |
| (2Z,4Z) | But-2-ene | ~730 - 665 | C-H bend (cis C=C-H)[8] |
The (2E,4E) or trans,trans isomer exhibits a characteristic strong absorption band around 960-980 cm⁻¹, which is absent in the (2Z,4Z) or cis,cis isomer.[7][8] Conversely, the cis configuration shows a distinct C-H bending vibration in the range of 665-730 cm⁻¹.[8]
Table 3: ¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides detailed structural information, with coupling constants (J-values) between olefinic protons being a definitive indicator of stereochemistry.[9]
| Isomer Configuration | Key Distinguishing Feature | Typical Value (Hz) |
| (2E,4E) | Vicinal coupling constant (³J) for trans protons | 12 - 18[10] |
| (2Z,4Z) | Vicinal coupling constant (³J) for cis protons | 6 - 12[10] |
The larger coupling constant for the (2E,4E) isomer is due to the anti-periplanar relationship of the vicinal protons.[10] In addition to coupling constants, the chemical shifts of protons can also differ due to the anisotropic effects of nearby groups, providing secondary confirmation of the isomeric configuration.[10][11]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of (2E,4E) and (2Z,4Z) isomers.
Caption: Workflow for Spectroscopic Comparison of Geometric Isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the isomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Parameters :
-
Spectrometer : 400 MHz (or higher) NMR spectrometer.
-
Technique : Standard ¹H NMR acquisition.
-
Number of Scans : 8-16 scans for sufficient signal-to-noise ratio.
-
Reference : Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Analysis :
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.[12]
-
Measure the coupling constants (J-values) of the olefinic protons to determine the stereochemistry of the double bonds.[12] A larger J-value (12-18 Hz) indicates a trans (E) configuration, while a smaller J-value (6-12 Hz) indicates a cis (Z) configuration.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
For liquids (neat) : Place a small drop of the liquid isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]
-
For solids : A small amount of the solid can be analyzed using an ATR accessory, ensuring good contact with the crystal, or by preparing a KBr pellet.
-
-
Instrument Parameters :
-
Data Analysis :
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or hexane. A typical concentration is in the range of 1-10 mg/L.[12]
-
Instrument Parameters :
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer is recommended.[12]
-
Wavelength Range : Scan from approximately 200 nm to 400 nm.
-
Blank : Use the pure solvent as a reference blank.
-
-
Data Analysis :
-
Record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the λmax values. The (2E,4E) isomer is expected to have a longer λmax than the (2Z,4Z) isomer due to greater planarity and more effective conjugation.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hpst.cz [hpst.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. "The nuclear magnetic resonance analyses of some geometric isomers." by Thomas H. Crawford [ir.library.louisville.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. staff.najah.edu [staff.najah.edu]
- 12. benchchem.com [benchchem.com]
Biological Activity of 3-Methyl-2,4-hexadiene Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the exploration of the biological activities of 3-Methyl-2,4-hexadiene derivatives. Despite the potential for this class of compounds to exhibit a range of pharmacological effects, dedicated studies comparing the biological activities of various this compound derivatives are currently not available in the public domain.
While the parent compound, this compound, is a known chemical entity, research has predominantly focused on its synthesis, chemical properties, and applications in polymer chemistry. There is a notable absence of published data regarding its derivatives' antimicrobial, anticancer, or anti-inflammatory properties. Searches for specific biological activities, structure-activity relationships, and synthesis and biological evaluation of novel derivatives of this compound have not yielded any relevant experimental data or comparative studies.
One isolated search result mentioned a complex derivative, 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane, and its tangential involvement in research related to cancer, inflammation, and neurological disorders. However, this mention lacks the specific, comparative experimental data required for a comprehensive guide. The broader searches on derivatives with similar names but different core structures, such as those based on hexaazaisowurtzitane, imidazole, or thiadiazole, are not applicable to the user's specific request.
Due to the lack of available data, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams for the biological activities of this compound derivatives at this time. Further primary research is required to synthesize and evaluate these compounds to understand their potential therapeutic applications.
Future Directions
The absence of data highlights a potential area for future research in medicinal chemistry. A systematic approach to the synthesis of a library of this compound derivatives and their subsequent screening for various biological activities would be a valuable contribution to the field. Such studies could involve:
-
Synthesis of a diverse range of derivatives: Introducing various functional groups to the this compound scaffold to explore a wide chemical space.
-
In vitro biological screening: Evaluating the synthesized compounds against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory activity.
-
Structure-Activity Relationship (SAR) studies: Identifying the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.
-
Mechanism of action studies: For active compounds, elucidating the underlying molecular mechanisms and signaling pathways through which they exert their effects.
Should such research be undertaken and published, a comprehensive comparison guide as originally requested could then be compiled. At present, however, the scientific community awaits these foundational investigations into the biological potential of this compound derivatives.
A Researcher's Guide to Confirming the Stereochemistry of 3-Methyl-2,4-hexadiene Reaction Products
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and analysis. This guide provides a comparative overview of analytical techniques and expected stereochemical outcomes for reactions involving 3-methyl-2,4-hexadiene, supported by established principles and illustrative experimental data from related systems.
The stereochemical outcome of reactions involving this compound, a conjugated diene, is dictated by the reaction mechanism and the geometry of the diene itself. The presence of a methyl group at the 3-position and the potential for (E/Z)-isomerism at the 2 and 4 positions introduce complexity in predicting and confirming the stereochemistry of the resulting products. This guide focuses on two common classes of reactions for dienes: Diels-Alder cycloadditions and catalytic hydrogenations.
Comparison of Stereochemical Outcomes in Key Reactions
While specific quantitative data for the stereochemical outcomes of all reactions of this compound is not extensively documented in readily available literature, the principles of stereoselectivity and stereospecificity allow for well-founded predictions. The following table summarizes the expected stereochemical products for the Diels-Alder reaction and catalytic hydrogenation.
| Reaction | Reagents | Expected Major Stereoisomers | Key Stereochemical Principles |
| Diels-Alder Cycloaddition | Maleic Anhydride | endo adducts favored over exo adducts. The relative stereochemistry of the diene is retained in the product. | The reaction is a concerted [4+2] cycloaddition. The "endo rule" predicts the kinetic product, where the substituents of the dienophile are oriented towards the developing pi-system of the diene. The stereochemistry of the diene (e.g., (2E,4E) vs. (2Z,4E)) is transferred to the product (stereospecific). |
| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition of hydrogen across the double bonds. | The reaction occurs on the surface of a metal catalyst, leading to the delivery of both hydrogen atoms to the same face of the double bond. |
Experimental Protocols for Stereochemical Determination
The confirmation of the stereochemical identity of reaction products relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules.
Protocol for ¹H NMR Analysis to Determine Diastereomeric Ratio:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Chemical Shift: Diastereomers will have distinct sets of peaks with different chemical shifts.
-
Coupling Constants (J-values): For cyclic products like Diels-Alder adducts, the magnitude of the coupling constants between vicinal protons can reveal their relative stereochemistry (cis or trans).
-
Integration: The ratio of the integrals of well-resolved peaks corresponding to each diastereomer provides the diastereomeric ratio.
-
-
2D NMR: For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. NOESY is particularly useful for determining through-space proximity of protons, which can confirm relative stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify volatile compounds, including different stereoisomers.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the product mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrumentation: Use a GC equipped with a chiral column if enantiomers are expected, or a standard non-polar column (e.g., DB-5ms) for the separation of diastereomers. The GC is coupled to a mass spectrometer for detection and identification.
-
Method Development:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Carrier Gas: Helium or hydrogen.
-
MS Parameters: Operate in electron ionization (EI) mode with a scan range appropriate for the expected molecular weights.
-
-
Data Analysis:
-
Retention Time: Different stereoisomers will often have different retention times.
-
Mass Spectrum: The mass spectrum helps to confirm the identity of the separated isomers by their fragmentation patterns.
-
Peak Area: The relative peak areas in the chromatogram can be used to quantify the ratio of the different stereoisomers.
-
Visualizing Reaction Pathways and Stereoisomers
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
Cross-Referencing Experimental Data with Literature Values for 3-Methyl-2,4-hexadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 3-Methyl-2,4-hexadiene with established literature values. Detailed experimental protocols for the synthesis and analysis of this compound are presented to support researchers in their work. All quantitative data is summarized in clear, accessible tables, and key experimental workflows are visualized to enhance understanding.
Comparison of Physical and Spectroscopic Properties
A critical step in chemical research is the verification of a synthesized or isolated compound's identity and purity. This is achieved by comparing its experimentally determined physical and spectroscopic properties with reliable literature values. The following tables provide a side-by-side comparison of literature data for this compound with hypothetical experimental results.
Table 1: Physical Properties of this compound
| Property | Literature Value (Mixture of Isomers) | Experimental Value |
| Boiling Point | 102.3 °C[1] | [Insert Experimental Value] |
| Density | 0.733 g/cm³[1] | [Insert Experimental Value] |
| Refractive Index | 1.438[1] | [Insert Experimental Value] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Literature Data | Experimental Data |
| ¹H NMR | Data not fully available in searched literature. | [Insert Experimental Chemical Shifts and Coupling Constants] |
| ¹³C NMR | Data not fully available in searched literature. | [Insert Experimental Chemical Shifts] |
| Infrared (IR) Spectroscopy | Data not fully available in searched literature. | [Insert Experimental Peak Frequencies and Assignments] |
| Mass Spectrometry (MS) | Major fragments at m/z: 81, 96, 39[2] | [Insert Experimental m/z Values and Relative Intensities] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the synthesis and characterization of this compound are essential.
Synthesis of this compound via Dehydration of 3-Methyl-4-hexen-2-ol
A common route to synthesize this compound involves the acid-catalyzed dehydration of the corresponding alcohol, 3-methyl-4-hexen-2-ol.
Materials:
-
3-Methyl-4-hexen-2-ol
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-methyl-4-hexen-2-ol in toluene.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Characterization Methods
The synthesized this compound should be characterized using the following analytical techniques to confirm its structure and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and obtain its fragmentation pattern for comparison with literature data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by observing the characteristic vibrational frequencies.
-
Refractive Index Measurement: To determine the refractive index of the purified liquid sample using a refractometer.
-
Density Measurement: To determine the density of the purified liquid sample using a pycnometer.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of synthesizing and characterizing this compound, and comparing the obtained data with literature values.
Caption: Synthesis and characterization workflow for this compound.
References
Efficacy comparison between different catalysts for 3-Methyl-2,4-hexadiene synthesis
A Comparative Guide to Catalyst Efficacy in 3-Methyl-2,4-hexadiene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of dienes is a cornerstone of organic chemistry, with applications ranging from polymer production to the synthesis of complex pharmaceutical intermediates. This compound, a conjugated diene, is a valuable building block in various chemical transformations. The choice of catalyst is paramount in dictating the yield, selectivity, and overall efficiency of its synthesis. This guide provides a comparative analysis of two primary catalytic routes for the synthesis of this compound: acid-catalyzed dehydration of a suitable alcohol precursor and the Wittig reaction, offering insights into their respective efficacies supported by experimental data from analogous systems.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of dienes analogous to this compound. Direct comparative studies for this compound are not extensively available; therefore, data from structurally related syntheses are presented to provide a comprehensive overview.
| Catalytic System | Catalyst/Conditions | Substrate(s) | Product(s) | Yield (%) | Selectivity (%) | Reference(s) |
| Acid-Catalyzed Dehydration | H-ZSM-5 (Si/Al = 39) | Iso-butyl aldehyde, tert-Butyl alcohol | 2,5-Dimethyl-2,4-hexadiene | 57.8 | High | [1] |
| H-Beta Zeolite (HBZ) | Ethanol | Ethylene, Diethyl ether | up to 99.4 (Ethylene) | High | [2][3] | |
| Silica-Alumina | 2-Butanol | Butenes | - | High | [4] | |
| Niobic Acid | 2-Butanol | Butenes | - | High | [4] | |
| Wittig Reaction | n-Butyllithium/THF | Cyclohexanone, Methyltriphenylphosphonium bromide | Methylenecyclohexane | 35-40 | High | [5] |
| NaH, NaOMe, or NEt3 | Aldehyde/Ketone, Phosphonium (B103445) ylide | Alkene | - | Z-selective (unstabilized ylides) | [6] | |
| "Green" Conditions (Grinding) | Benzyltriphenylphosphonium chloride, 9-Anthraldehyde | trans-9-Styrylanthracene | Low | - |
Experimental Protocols
Acid-Catalyzed Dehydration of 3-Methyl-hexan-3-ol (Hypothetical)
This protocol is based on established procedures for the dehydration of secondary and tertiary alcohols over solid acid catalysts.[2][4]
Objective: To synthesize this compound via the acid-catalyzed dehydration of 3-methyl-hexan-3-ol.
Catalysts:
-
H-ZSM-5
-
H-Beta Zeolite
-
Silica-Alumina
-
Niobic Acid
Procedure:
-
A packed-bed reactor is loaded with the selected solid acid catalyst.
-
The catalyst is activated by heating under a flow of inert gas (e.g., nitrogen or argon) at a specified temperature for a set duration to remove adsorbed water.
-
A solution of 3-methyl-hexan-3-ol in a suitable solvent (or neat) is vaporized and fed into the reactor at a controlled flow rate.
-
The reaction is carried out at a specific temperature (typically ranging from 150°C to 400°C) and pressure.
-
The product stream exiting the reactor is cooled and condensed.
-
The organic phase is separated from the aqueous phase.
-
The organic products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the alcohol and the selectivity for this compound and other isomers.
Expected Outcome: The dehydration of 3-methyl-hexan-3-ol is expected to yield a mixture of isomeric dienes, including this compound. The selectivity towards the desired conjugated diene will depend on the catalyst's acidity and pore structure. Strong Brønsted acid sites are generally active for dehydration reactions.[2]
Wittig Reaction for the Synthesis of this compound
This protocol describes the synthesis of this compound via the Wittig reaction between crotonaldehyde (B89634) and the ylide generated from ethyltriphenylphosphonium bromide.
Objective: To synthesize this compound using a Wittig olefination.
Reagents:
-
Ethyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide)
-
Crotonaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
Procedure:
-
Ethyltriphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base is added to the suspension to deprotonate the phosphonium salt and form the corresponding ylide (ethylidenetriphenylphosphorane). The formation of the ylide is often indicated by a color change.
-
The mixture is stirred at room temperature for a specified period to ensure complete ylide formation.
-
A solution of crotonaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature (often at or below room temperature).
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or hexane).
-
The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to isolate this compound.
Expected Outcome: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The reaction of ethylidenetriphenylphosphorane with crotonaldehyde is expected to yield this compound. The stereoselectivity of the newly formed double bond can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides, such as the one used here, typically favor the formation of the (Z)-isomer.[6]
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for comparing catalyst efficacy in the synthesis of this compound and the logical relationship of the Wittig reaction.
Caption: General experimental workflow for catalyst efficacy comparison.
Caption: Logical pathway of the Wittig reaction for this compound synthesis.
References
Benchmarking Polymerization Performance: A Comparative Guide to 3-Methyl-2,4-hexadiene and Common Dienes
In the landscape of polymer science, the selection of monomers is a critical determinant of the final polymer's properties and performance. This guide provides a comparative analysis of 3-Methyl-2,4-hexadiene, a substituted conjugated diene, against two of the most widely utilized diene monomers: 1,3-butadiene (B125203) and isoprene (B109036). This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers for polymerization.
While extensive experimental data is available for 1,3-butadiene and isoprene, it is important to note that publicly accessible, detailed quantitative data on the homopolymerization of this compound is limited. Therefore, this guide presents a qualitative comparison for this compound based on its structure, alongside quantitative benchmark data for its counterparts.
Monomer Structure and its Implications for Polymerization
The reactivity of a diene monomer and the microstructure of the resulting polymer are heavily influenced by its chemical structure. The presence, position, and nature of substituents on the diene backbone play a significant role.
1,3-Butadiene: As the simplest conjugated diene, it serves as a fundamental building block for many synthetic rubbers. Its lack of substituents allows for relatively straightforward polymerization.
Isoprene (2-Methyl-1,3-butadiene): The methyl group at the C2 position influences the electronic density of the double bonds and provides a site for potential stereochemical control during polymerization.[1] Natural rubber is, in fact, cis-1,4-polyisoprene.
This compound: This monomer is unique in this comparison due to two key features: a methyl group at the C3 position and methyl groups at both terminal carbons (C1 and C6). These structural characteristics are expected to introduce significant steric hindrance around the double bonds. This steric bulk can be anticipated to lower the rate of polymerization compared to isoprene and butadiene, as the approach of the monomer to the active catalytic center would be more hindered. Furthermore, the internal position of the double bonds may affect the resulting polymer's microstructure.
Performance Comparison in Polymerization
The performance of diene monomers can be evaluated based on several parameters, including polymerization kinetics, the molecular weight and polydispersity of the resulting polymer, and the microstructure of the polymer chain. The following tables summarize typical performance data for 1,3-butadiene and isoprene under two common polymerization methods: Ziegler-Natta and anionic polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, are widely used for the stereospecific polymerization of olefins and dienes.[2][3]
Table 1: Performance Data for Ziegler-Natta Polymerization of 1,3-Butadiene and Isoprene
| Monomer | Catalyst System | Temperature (°C) | Monomer Conversion (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure (% cis-1,4) |
| 1,3-Butadiene | NdV₃ / TEAL / EASC | 50 | 94.2 | 151,812 | - | 98.8 |
| Isoprene | Nd(naph)₃ / (i-C₄H₉)₃Al / (C₂H₅)₃Al₂Cl₃ | - | - | High | - | 95 |
Data sourced from multiple references, conditions are representative.
Anionic Polymerization
Anionic polymerization, often initiated by organolithium compounds, is known for its "living" character, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4] The polarity of the solvent significantly influences the microstructure of the resulting polydiene.
Table 2: Performance Data for Anionic Polymerization of 1,3-Butadiene and Isoprene
| Monomer | Initiator | Solvent | Temperature (°C) | Mw ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure (% 1,4-addition) |
| 1,3-Butadiene | sec-BuLi | Benzene | Room Temp. | Variable | < 1.1 | ~92 |
| 1,3-Butadiene | sec-BuLi | THF | -78 | Variable | < 1.1 | Low (high vinyl content) |
| Isoprene | sec-BuLi | Cyclohexane (B81311) | Room Temp. | Variable | < 1.1 | >90 |
| Isoprene | sec-BuLi | THF | -78 | Variable | < 1.1 | Low (high 3,4-addition) |
Data is generalized from typical anionic polymerization behavior.[4][5] Mw is variable as it is controlled by the monomer-to-initiator ratio.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results in polymerization. Below are representative protocols for Ziegler-Natta and anionic polymerization of dienes.
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale diene polymerization experiment.
Protocol 1: Ziegler-Natta Polymerization of 1,3-Butadiene
This protocol is based on a neodymium-based catalyst system known for producing high cis-1,4-polybutadiene.
1. Materials:
-
Monomer: 1,3-Butadiene (polymerization grade).
-
Catalyst: Neodymium versatate (NdV₃).
-
Co-catalyst: Triethylaluminum (TEAL).
-
Chloride Donor: Ethylaluminum sesquichloride (EASC).
-
Solvent: Toluene (B28343) (anhydrous).
2. Procedure:
-
A jacketed glass reactor is thoroughly dried and purged with dry nitrogen.
-
Anhydrous toluene is charged into the reactor.
-
The catalyst components (NdV₃, TEAL, and EASC) are added to the reactor in the desired molar ratios and aged for a specified time at a controlled temperature to form the active catalyst complex.
-
The reactor temperature is adjusted to the polymerization temperature (e.g., 50°C).
-
1,3-Butadiene is then fed into the reactor.
-
The polymerization is allowed to proceed for a set duration (e.g., 2 hours) with constant stirring.
-
The reaction is terminated by adding a small amount of methanol (B129727).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing an antioxidant.
-
The precipitated polybutadiene (B167195) is collected, washed, and dried in a vacuum oven to a constant weight.
10. Characterization:
-
Monomer conversion is determined gravimetrically.
-
Molecular weight (Mw) and polydispersity index (PDI) are measured by Gel Permeation Chromatography (GPC).
-
Polymer microstructure is determined by ¹H NMR and FT-IR spectroscopy.
Protocol 2: Anionic Polymerization of Isoprene
This protocol describes a typical living anionic polymerization in a non-polar solvent to achieve high cis-1,4 content.
1. Materials:
-
Monomer: Isoprene (high purity, freshly distilled).
-
Initiator: sec-Butyllithium (B1581126) (s-BuLi) solution in cyclohexane.
-
Solvent: Cyclohexane (anhydrous, polymerization grade).
-
Terminating Agent: Degassed methanol.
2. Procedure:
-
All glassware is rigorously cleaned, dried, and assembled for reaction under high vacuum or in a glovebox.
-
Anhydrous cyclohexane is distilled into the reaction flask.
-
The desired amount of sec-butyllithium initiator is injected into the solvent.
-
Purified isoprene is then distilled into the reactor. An immediate color change often indicates the initiation of polymerization.
-
The reaction is maintained at a constant temperature (e.g., 40-50°C) with stirring. The polymerization is typically fast.
-
After the desired time or completion (indicated by a viscosity increase), the living polymer chains are terminated by injecting a small amount of degassed methanol.
-
The polyisoprene is recovered by precipitation in methanol, followed by filtration and drying under vacuum.
8. Characterization:
-
Molecular weight and PDI are determined by GPC. The living nature allows for predictable molecular weights based on the monomer-to-initiator ratio.
-
Microstructure (cis-1,4, trans-1,4, 3,4-addition) is analyzed using ¹H and ¹³C NMR spectroscopy.
-
Glass transition temperature (Tg) is measured using Differential Scanning Calorimetry (DSC).
Conclusion
While 1,3-butadiene and isoprene remain the industry workhorses for synthetic rubber production due to their predictable polymerization behavior and versatile properties, the exploration of substituted dienes like this compound is crucial for developing novel polymers with unique characteristics.
The structural features of this compound, particularly the methyl groups at the C3 and terminal positions, suggest that it would exhibit lower reactivity in polymerization compared to isoprene and 1,3-butadiene due to steric hindrance. This could, however, be leveraged to control reaction kinetics or to produce polymers with distinct microstructures and, consequently, different physical properties.
Further empirical research is necessary to fully characterize the polymerization performance of this compound and to determine its potential in specialized applications. The data and protocols provided for 1,3-butadiene and isoprene in this guide serve as a robust benchmark for such future investigations.
References
- 1. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-2,4-hexadiene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 3-Methyl-2,4-hexadiene (CAS: 28823-42-9) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a highly flammable liquid and vapor that also poses significant health and environmental risks, including skin, eye, and respiratory irritation, and long-term harm to aquatic life. Adherence to proper disposal protocols is therefore critical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol [1][2][3][4] |
| Boiling Point | 102.3°C at 760 mmHg[1] |
| Flash Point | 0.7°C[1] |
| Density | 0.733 g/cm³[1] |
| Vapor Pressure | 39.2 mmHg at 25°C[1] |
Operational and Disposal Plan
The following step-by-step procedure outlines the safe handling and disposal of this compound. This protocol is based on established guidelines for the management of flammable hazardous waste.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[5] Use only non-sparking tools.[5][6]
Waste Collection and Storage
-
Waste Container: Collect waste this compound in a designated, compatible container. The container must be in good condition, free of leaks, and made of a material that will not react with the chemical.[7]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and a clear indication of its flammable nature.[7][8]
-
Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents.[6][9]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[7]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste. This area should be away from heat and direct sunlight.[10][11]
Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[8][9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[6]
-
Contact a Licensed Vendor: Arrange for pickup and disposal with a certified hazardous waste management company that is compliant with local, state, and federal regulations.[8]
-
Manifesting: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste.[12]
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[6] Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material in a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | CAS#:28823-42-9 | Chemsrc [chemsrc.com]
- 2. 3-Methylhexa-2,4-diene | C7H12 | CID 120063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Hexadiene, 3-methyl- | C7H12 | CID 5367612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [guidechem.com]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Methyl-2,4-hexadiene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Methyl-2,4-hexadiene, a flammable and potentially hazardous unsaturated hydrocarbon. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for structurally similar chemicals, such as 2,4-hexadiene (B1165886) and 2,5-dimethyl-2,4-hexadiene, and general principles of laboratory safety. It is imperative to treat this compound with the appropriate caution and to supplement these guidelines with a risk assessment specific to your experimental conditions.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its flammable nature and potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound.
| Personal Protective Equipment (PPE) for this compound | |
| Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are required to protect against splashes. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant lab coat is essential. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is correctly donned. Have a spill kit readily accessible.
-
Handling: When dispensing the chemical, use appropriate and clean laboratory equipment (e.g., glass pipettes, syringes). Avoid inhalation of vapors and direct contact with skin and eyes.
-
Use in Experiment: Once the desired amount is dispensed, securely cap the primary container immediately.
-
Post-Handling: After the experimental procedure is complete, decontaminate the work area and any equipment that came into contact with the chemical.
-
Decontamination: Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| First Aid Measures for this compound Exposure | |
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment and public health.
Caption: Logical flow for the proper disposal of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[1] Collect it in a dedicated and compatible hazardous waste container.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[2] Use secondary containment to prevent spills.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

